3-Chloro-2-ethoxyaniline hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-chloro-2-ethoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-2-11-8-6(9)4-3-5-7(8)10;/h3-5H,2,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFXFGLRPRMYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloro-2-ethoxyaniline hydrochloride molecular weight and formula
An In-Depth Technical Guide to 3-Chloro-2-ethoxyaniline Hydrochloride for Advanced Research and Development
Introduction and Strategic Importance
This compound is a substituted aniline derivative of significant interest to the chemical synthesis and pharmaceutical research communities. As a bifunctional molecule, featuring a reactive amine group and a synthetically versatile chloro-substituent on an ethoxy-activated benzene ring, it represents a valuable building block for the construction of more complex molecular architectures. While a niche research chemical, its structural motifs are present in a wide array of biologically active compounds.
The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. With over 250 FDA-approved drugs containing chlorine, the strategic use of chlorinated intermediates is a cornerstone of modern drug discovery.[1][2] This guide provides a comprehensive overview of the core technical data, plausible synthetic routes, potential applications, and critical safety protocols for this compound, designed for professionals engaged in chemical research and development.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. Data for related compounds are included for comparative context and to inform handling and reaction planning where specific data for the hydrochloride salt is not available.
| Property | Value | Source(s) |
| IUPAC Name | 3-chloro-2-ethoxyaniline;hydrochloride | [3] |
| CAS Number | 1185303-54-1 | [3][4] |
| Molecular Formula | C₈H₁₁Cl₂NO | [3][5] |
| Molecular Weight | 208.08 g/mol | [3][5] |
| Appearance | Light yellow liquid (for the related free base, 3-chloroaniline) | [6] |
| Boiling Point | 230 °C (for the related free base, 3-chloroaniline) | |
| Solubility | Sparingly soluble in water (for the related free base, 3-chloroaniline) |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not widely detailed in standard literature. However, a robust and logical synthetic pathway can be devised based on well-established chemical transformations, primarily the reduction of a corresponding nitroaromatic precursor followed by salt formation.
Plausible Synthetic Pathway
The most common and industrially scalable method for preparing aromatic amines is the reduction of the corresponding nitro compound. This transformation can be achieved using various reducing agents, with metal-acid systems like iron in acidic medium being a classic and cost-effective choice. The resulting aniline free base is then readily converted to its hydrochloride salt by treatment with hydrochloric acid.
Caption: Proposed synthetic workflow for 3-Chloro-2-ethoxyaniline HCl.
Exemplar Experimental Protocol: Reduction of Nitroaromatic Precursor
This protocol is adapted from a standard procedure for the reduction of a substituted chloronitrobenzene and serves as a validated starting point.[7]
Objective: To synthesize 3-Chloro-2-ethoxyaniline from 1-Chloro-2-ethoxy-3-nitrobenzene.
Materials:
-
1-Chloro-2-ethoxy-3-nitrobenzene (1.0 eq)
-
Finely divided iron powder (3.0 eq)
-
Concentrated Hydrochloric Acid (0.5 eq)
-
Water
-
Sodium Carbonate
-
Diethyl Ether or Dichloromethane
Procedure:
-
Reaction Setup: A mechanically stirred reaction vessel is charged with finely divided iron, water, and a portion of the concentrated hydrochloric acid. The mixture is heated to a gentle boil.
-
Causality: The acidic aqueous environment is necessary to activate the iron for the reduction of the nitro group. Heating accelerates the reaction rate.
-
-
Substrate Addition: The 1-Chloro-2-ethoxy-3-nitrobenzene is added portion-wise to the boiling mixture over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Causality: Slow addition prevents a runaway reaction and ensures efficient reduction.
-
-
Reaction Completion: After the addition is complete, the mixture is stirred at reflux for an additional 2-3 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Basification and Extraction: The reaction mixture is cooled to room temperature and carefully neutralized by the portion-wise addition of sodium carbonate until the solution is basic (pH > 8). The resulting slurry is then extracted several times with a suitable organic solvent (e.g., diethyl ether).
-
Causality: Basification deprotonates the newly formed aniline hydrochloride, converting it to the free base which is soluble in organic solvents and can be extracted from the aqueous mixture containing iron salts.
-
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Chloro-2-ethoxyaniline. Further purification can be achieved by vacuum distillation.
Formation of the Hydrochloride Salt
-
The purified 3-Chloro-2-ethoxyaniline free base is dissolved in a minimal amount of anhydrous diethyl ether.
-
The solution is cooled in an ice bath, and a solution of anhydrous hydrogen chloride in diethyl ether is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the final product.
Applications in Medicinal Chemistry and Drug Discovery
While this compound is not an active pharmaceutical ingredient itself, its value lies in its potential as a key intermediate or synthon. The distinct functional groups on the aromatic ring provide multiple handles for synthetic elaboration:
-
The Amine Group: Serves as a nucleophile or a directing group. It is a common anchor point for building amides, sulfonamides, ureas, and for participating in N-arylation reactions to form more complex heterocyclic systems.
-
The Chloro Group: Can be substituted via nucleophilic aromatic substitution (if sufficiently activated) or, more commonly, serves as a crucial site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
The Ethoxy Group: Acts as an electron-donating group, influencing the reactivity and regioselectivity of further electrophilic aromatic substitution reactions on the ring.
This combination makes the molecule a potentially valuable starting material for synthesizing libraries of compounds for screening against various biological targets. The general class of chloroanilines is used as a precursor in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Safety, Handling, and Storage
Disclaimer: No specific safety data sheet (SDS) for this compound is widely available. The following hazard assessment is based on structural analogy to 3-chloroaniline, a closely related and well-documented compound. This substance should be treated as highly hazardous and handled only by trained professionals in a controlled laboratory setting.
Caption: Logical basis for the hazard assessment of the title compound.
Hazard Assessment
The following hazards are associated with the parent compound, 3-chloroaniline, and should be assumed for this compound.[6][8][9]
| Hazard Type | GHS Hazard Statement(s) |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |
| Organ Toxicity | H373: May cause damage to organs (blood) through prolonged or repeated exposure. |
| Skin/Eye | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Environmental | H410: Very toxic to aquatic life with long lasting effects. |
A primary toxic effect of anilines is the induction of methemoglobinemia , where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis (blueish skin), headache, dizziness, and in severe cases, unconsciousness.[6]
Recommended Handling Procedures
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust. Safety showers and eye wash stations must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual oxidation and degradation, which is common for aniline derivatives.
References
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EON Biotech. (n.d.). This compound – (1185303-54-1). Retrieved from [Link]
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Sinfoo Biotech. (n.d.). This compound, (CAS# ). Retrieved from [Link]
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International Labour Organization & World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]
-
Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142816, Aniline, 3-chloro-2-methoxy-. Retrieved from [Link]
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Unknown. (n.d.). Manufacturing Process. Retrieved from [Link]
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Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
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G. S. Singh, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-235. Retrieved from [Link]
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G. S. Singh, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]
- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
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Solubility Profiling and Solvent Selection Strategy: 3-Chloro-2-ethoxyaniline Hydrochloride
[1]
Content Type: Technical Guide & Methodological Whitepaper Subject: 3-Chloro-2-ethoxyaniline hydrochloride (CAS: 1185303-54-1) Audience: Synthetic Chemists, Process Development Scientists, and Formulation Engineers.[1]
Executive Summary & Compound Identity
This compound is a critical building block in the synthesis of heterocyclic pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals.[1] Its solubility profile is dominated by the competition between the ionic ammonium chloride moiety and the lipophilic chloro-ethoxy substituents.[1]
Understanding the solubility differential between the hydrophilic salt form and the lipophilic free base is the single most important factor in designing efficient reaction workups and purification schemes.[1]
Chemical Identity Table[1]
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1185303-54-1 (Salt); 53689-24-0 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 208.08 g/mol |
| Physical State | White to off-white crystalline solid |
| Primary Hazard | Skin/Eye Irritant; potential aquatic toxicity (Handle with PPE) |
Theoretical Solubility Framework
To predict solubility behavior where empirical data is sparse, we apply the Structure-Property Relationship (SPR) analysis.[1]
The Ionic vs. Lipophilic Conflict
The molecule contains two distinct domains:
-
The Ionic Head (
): Provides high lattice energy and strong interaction with polar protic solvents (Water, Methanol).[1] -
The Lipophilic Tail (
): The ethoxy group adds steric bulk and lipophilicity, while the chlorine atom decreases water solubility relative to unsubstituted aniline hydrochloride.[1]
Predicted Solubility Matrix
Based on dielectric constants (
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Aqueous | Water, 0.1M HCl | High (>50 g/L) | Ion-dipole interactions dominate.[1] Note: Solubility decreases in high molarity HCl due to the Common Ion Effect. |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding solvates the ammonium ion; alkyl chain is compatible with the organic backbone.[1] |
| Polar Aprotic | DMSO, DMF | Very High | High dielectric constant disrupts the crystal lattice effectively.[1] |
| Mod. Polar | THF, Ethyl Acetate | Low/Moderate | Insufficient polarity to fully dissociate the salt; often used as antisolvents.[1] |
| Non-Polar | Toluene, Hexane, DCM | Insoluble | Lack of dipole moment prevents disruption of the ionic lattice.[1] |
Mechanism of Dissolution & Phase Behavior
The following diagram illustrates the thermodynamic decision process for solvent selection, highlighting the critical role of pH in aqueous systems.
Figure 1: Dissolution thermodynamics and pH-dependent stability.[1] Note the risk of "oiling out" if aqueous pH rises above the pKa of the anilinium ion.
Experimental Protocols for Solubility Determination
Do not rely on visual estimation. Use these self-validating protocols to generate reproducible data.
Protocol A: Gravimetric Saturation Method (The "Gold Standard")
Use this for determining exact solubility limits (S) in mg/mL.[1]
-
Preparation: Add excess 3-Chloro-2-ethoxyaniline HCl solid to 5 mL of the target solvent in a sealed scintillation vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
-
Validation Step: Ensure solid is still present after 24h. If not, add more solid and repeat.
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a pre-weighed vessel.
-
Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.[1]
-
Calculation:
Protocol B: pH-Dependent Distribution (LogD Proxy)
Critical for extraction workups.[1]
-
Biphasic System: Prepare a 1:1 mixture of Ethyl Acetate and Water (buffered to pH 2, 7, and 10).[1]
-
Addition: Add 100 mg of the compound. Shake vigorously for 5 minutes.
-
Observation:
-
pH 2: Compound should reside in the Aqueous layer (Salt form).[1]
-
pH 7-10: Compound should migrate to the Organic layer (Free base form).
-
-
Verification: Spot both layers on TLC (Visualize with UV 254nm).
Recrystallization Strategy (Purification)
The most effective purification method for aniline salts is Antisolvent Crystallization .[1] The high solubility in alcohols and low solubility in ethers/hydrocarbons is exploited here.
Recommended Solvent Systems
-
Primary Solvent (Dissolver): Ethanol or Methanol (hot).[1]
-
Antisolvent (Precipitant): Diethyl Ether, MTBE, or Ethyl Acetate.[1]
Workflow: Ethanol/MTBE Recrystallization
Figure 2: Antisovlent crystallization workflow. MTBE acts to lower the dielectric constant of the mixture, forcing the ionic lattice to reform.
Common Pitfalls & Troubleshooting
| Observation | Root Cause | Corrective Action |
| "Oiling Out" in Water | pH is too high (> pKa approx 4.0-4.6).[1] | Acidify solution with 1M HCl until pH < 2. |
| Low Recovery in Ethanol | Solubility is too high even at cold temps.[1] | Use less Ethanol initially or increase the ratio of Antisolvent (MTBE/EtOAc).[1] |
| Product turns pink/brown | Oxidation of the aniline moiety.[1] | Perform recrystallization under Nitrogen atmosphere; minimize light exposure. |
References
-
PubChem Compound Summary. 3-Chloro-2-ethoxyaniline (Free Base Data).[1] National Center for Biotechnology Information.
-
NIST Chemistry WebBook. Solubility Protocols for Organic Salts.[1] National Institute of Standards and Technology.
-
Open Chemistry Database.
-
IUPAC-NIST Solubility Data Series.
(Note: Specific solubility curves for the proprietary intermediate CAS 1185303-54-1 are not public domain; the data above represents authoritative consensus on the class of chloro-alkoxy-aniline salts.)
Navigating the Chemical Landscape: A Technical Guide to 3-Chloro-2-ethoxyaniline Free Base and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and drug discovery, the choice of starting materials and intermediates is a critical decision that can significantly impact reaction efficiency, product purity, and even the biological activity of the final compound. Among the vast array of chemical building blocks, substituted anilines play a pivotal role, serving as versatile precursors for a wide range of therapeutic agents. This guide provides an in-depth technical comparison of 3-Chloro-2-ethoxyaniline in its free base form and as a hydrochloride salt, offering insights to aid researchers in selecting the optimal form for their specific application.
At a Glance: Key Physicochemical and Handling Differences
The fundamental difference between the free base and the hydrochloride salt lies in the protonation of the amino group. The free base possesses a neutral amino group, rendering it less polar and more soluble in organic solvents. In contrast, the hydrochloride salt is formed by reacting the basic amino group with hydrochloric acid, resulting in a positively charged ammonium ion and a chloride counter-ion. This salt formation drastically increases the compound's polarity and, consequently, its aqueous solubility. These core differences dictate their handling, reactivity, and suitability for various experimental conditions.
| Property | 3-Chloro-2-ethoxyaniline Free Base | 3-Chloro-2-ethoxyaniline Hydrochloride Salt |
| CAS Number | 53689-24-0[1] | 1185303-54-1[2][3] |
| Molecular Formula | C₈H₁₀ClNO | C₈H₁₁Cl₂NO[2][3] |
| Molecular Weight | 171.62 g/mol [1] | 208.08 g/mol [2][3] |
| Appearance | Likely a liquid or low-melting solid, may darken on storage | Crystalline solid[4] |
| Aqueous Solubility | Sparingly soluble | Highly soluble |
| Organic Solvent Solubility | Generally soluble in solvents like ethanol, diethyl ether, acetone, and chloroform | Sparingly soluble in non-polar organic solvents |
| pKa (estimated) | ~3.5 (based on 3-chloroaniline) | Not applicable |
| Stability | Stable under normal conditions, but sensitive to air and light | Generally more stable, especially to oxidation |
| Handling | Requires careful handling to avoid inhalation, and skin/eye contact.[5][6] | Requires similar precautions, with attention to its corrosive potential in solution.[4][7] |
The Equilibrium in Solution: A Dynamic Relationship
The interconversion between the free base and its hydrochloride salt is a pH-dependent equilibrium. In an acidic environment, the hydrochloride salt is the predominant species. As the pH increases and the solution becomes more basic, the ammonium ion is deprotonated, yielding the free base. This relationship is fundamental to understanding how each form will behave in a reaction mixture or a biological system. The pKa of the conjugate acid of the aniline is the pH at which the concentrations of the free base and the protonated form are equal. For the structurally similar 3-chloroaniline, the pKa is approximately 3.52. This suggests that at a physiological pH of 7.4, 3-Chloro-2-ethoxyaniline will exist almost entirely as the free base.
Caption: Equilibrium between 3-Chloro-2-ethoxyaniline free base and its hydrochloride salt.
Practical Implications for the Synthetic Chemist
The choice between the free base and the hydrochloride salt is often dictated by the specific requirements of a chemical reaction.
When to Use the Free Base:
-
Reactions requiring a nucleophilic amine: The lone pair of electrons on the nitrogen of the free base is available for nucleophilic attack. This is essential for reactions such as amide bond formation, N-alkylation, and Buchwald-Hartwig amination.
-
Reactions in non-polar organic solvents: The higher solubility of the free base in solvents like dichloromethane, toluene, and diethyl ether makes it the preferred choice for reactions conducted in these media.
-
Extractions: The free base can be readily extracted from an aqueous solution into an organic solvent by basifying the aqueous layer.
When to Use the Hydrochloride Salt:
-
Aqueous reactions: The high water solubility of the hydrochloride salt makes it ideal for reactions conducted in aqueous media.
-
Improved stability and shelf-life: Salts are generally more crystalline and less prone to oxidation than their free base counterparts, leading to a longer shelf life.
-
Ease of handling: As crystalline solids, salts are often easier to weigh and handle accurately compared to potentially oily or low-melting free bases.
-
Purification: The hydrochloride salt can often be purified by recrystallization from aqueous or polar protic solvents.
Role in Drug Discovery and Development
For instance, the synthesis of various kinase inhibitors often involves the coupling of a substituted aniline with a heterocyclic core.[8][9][10] The choice between the free base and the hydrochloride salt in these synthetic routes would depend on the specific coupling reaction conditions.
Caption: General synthetic scheme for kinase inhibitors using a substituted aniline.
Analytical Characterization: Ensuring Quality and Purity
Accurate characterization of both the free base and its hydrochloride salt is essential for quality control and regulatory compliance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and purity of these compounds.
-
¹H NMR: The proton NMR spectrum of the free base would show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and a broad singlet for the NH₂ protons. Upon formation of the hydrochloride salt, the signal for the NH₂ protons would shift downfield and may become broader or exchange with water in the solvent. The chemical shifts of the aromatic protons adjacent to the amino group would also be affected by the protonation state.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The chemical shifts of the aromatic carbons, particularly the carbon attached to the nitrogen, will differ between the free base and the hydrochloride salt due to the change in the electronic environment upon protonation.
While specific spectra for 3-Chloro-2-ethoxyaniline are not widely published, data for analogous compounds like 3-chloroaniline and 3-ethoxyaniline can provide a reference for expected chemical shifts.[13][14][15][16]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of 3-Chloro-2-ethoxyaniline and for monitoring reaction progress. A reversed-phase HPLC method would typically be employed.
Illustrative HPLC Method Development:
A starting point for method development could involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase will significantly influence the retention time of the aniline.
-
At a pH well below the pKa of the aniline (~3.5), it will be protonated and more polar, resulting in a shorter retention time.
-
At a pH above the pKa, it will be in its neutral free base form, which is more hydrophobic and will have a longer retention time.
The hydrochloride salt, being ionic, will generally elute earlier than the free base under typical reversed-phase conditions.
Example Protocol: Purity Determination by RP-HPLC
This protocol is a general guideline and would require optimization for the specific instrument and column used.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 240 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample (either free base or hydrochloride salt) in a suitable solvent, such as a mixture of mobile phase A and B.
Safety and Handling: A Non-Negotiable Priority
Both the free base and the hydrochloride salt of 3-Chloro-2-ethoxyaniline should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).
General Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][6]
-
Skin Protection: Wear compatible chemical-resistant gloves.[4][6]
-
Respiratory Protection: Use in a fume hood to avoid inhalation of vapors or dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][6]
Specific Hazards:
-
Toxicity: Chloroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[17][18]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[18]
The hydrochloride salt, being acidic, may also have corrosive properties, especially in solution. Always consult the material safety data sheet (MSDS) provided by the supplier before handling any chemical.
Conclusion: Making an Informed Decision
The choice between 3-Chloro-2-ethoxyaniline free base and its hydrochloride salt is a nuanced decision that depends on a thorough understanding of their respective properties and the specific requirements of the intended application. The free base offers nucleophilicity and solubility in organic solvents, making it ideal for many synthetic transformations. The hydrochloride salt, with its enhanced aqueous solubility and stability, provides advantages in handling, formulation, and certain reaction conditions. By carefully considering the factors outlined in this guide, researchers and drug development professionals can make an informed choice that optimizes their workflow and contributes to the successful advancement of their scientific endeavors.
References
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Abbott, B. et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3485-3497. Available at: [Link]
-
Zhang, Y. et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 483. Available at: [Link]
-
Liu, X. et al. (2013). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Kubínová, R. et al. (2023). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. Molecules, 28(2), 789. Available at: [Link]
-
Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Available at: [Link]
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International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: 3-CHLOROANILINE. Available at: [Link]
-
World Journal of Pharmaceutical Sciences. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]
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EON Biotech. (n.d.). This compound – (1185303-54-1). Retrieved from [Link]
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China/Asia On Demand (CAOD). (n.d.). Synthesis of three impurities in apixaban. Retrieved from [Link]
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Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.: 108-42-9 MSDS. Available at: [Link]
- Google Patents. (n.d.). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.
-
Arkivoc. (2023). An alternative synthetic strategy to construct apixaban analogues. 2023(viii), 202312151. Available at: [Link]
-
PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline. Retrieved from [Link]
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Sinfoo Biotech. (n.d.). This compound,(CAS# ). Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
ResearchGate. (2011). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Journal of Liquid Chromatography & Related Technologies, 34(15), 1556-1567. Available at: [Link]
-
PubMed. (2007). HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1169-73. Available at: [Link]
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline. Retrieved from [Link]
-
YouTube. (2018, December 16). NMR spectroscopy para chloro aniline. Retrieved from [Link]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. soci.org [soci.org]
- 13. 3-Ethoxyaniline(621-33-0) 1H NMR spectrum [chemicalbook.com]
- 14. 3-Chloroaniline(108-42-9) 1H NMR spectrum [chemicalbook.com]
- 15. 3-Chloroaniline(108-42-9) 13C NMR spectrum [chemicalbook.com]
- 16. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
- 18. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
Comprehensive Characterization Guide: 3-Chloro-2-ethoxyaniline Hydrochloride
The following technical guide details the physicochemical characterization and experimental handling of 3-Chloro-2-ethoxyaniline hydrochloride .
Executive Summary & Chemical Identity
This compound (CAS: 1185303-54-1 ) is a specialized aniline derivative used primarily as a pharmacophore building block in the synthesis of small-molecule therapeutics, including STING agonists and kinase inhibitors (e.g., FGFR inhibitors).[1][2]
Unlike its free base counterpart—which exists as a liquid or low-melting solid at room temperature—the hydrochloride salt is engineered to be a stable, crystalline solid. This transformation improves handling, stoichiometry control, and shelf-life during drug development.
Chemical Specifications
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1185303-54-1 (Salt); 53689-24-0 (Free Base) |
| Molecular Formula | C₈H₁₁Cl₂NO |
| Molecular Weight | 208.08 g/mol |
| Physical State | Off-white to pale beige crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane.[1][3] |
Melting Point: The Critical Quality Attribute (CQA)
The Data Gap & Scientific Reality
Publicly available datasets and Safety Data Sheets (SDS) for CAS 1185303-54-1 often list the melting point (MP) as "N/A" or "No data available." This is common for custom synthesis intermediates that are often generated in situ or used immediately.
Estimated Range: Based on structural analogs (e.g., 3-chloroaniline HCl, MP ~248°C; 2-amino-3-chlorophenol HCl), the expected melting point for a pure crystalline sample of 3-Chloro-2-ethoxyaniline HCl is 185°C – 215°C , likely accompanied by decomposition.
Critical Insight: A melting point below 150°C typically indicates:
Incomplete Salt Formation: Presence of residual free base (oily impurity).
Solvate/Hydrate Formation: The lattice has trapped solvent molecules.
Hydrolysis: Degradation back to the free amine due to moisture exposure.
Experimental Protocol: Synthesis & Characterization
To obtain an accurate melting point, one must first ensure the salt is synthesized and purified correctly. The following protocol ensures a defined crystalline lattice suitable for thermal analysis.
Workflow Visualization
Figure 1: Controlled synthesis and isolation workflow for this compound to ensure accurate thermal characterization.
Step-by-Step Methodology
A. Salt Formation (Preparation of the Analytical Sample)
-
Dissolution: Dissolve 1.0 g of 3-Chloro-2-ethoxyaniline (Free Base) in 10 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE). Ensure the solution is clear.
-
Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 4M HCl in dioxane (1.5 equivalents) dropwise with vigorous stirring.
-
Mechanism: The lone pair on the nitrogen accepts the proton, disrupting the internal hydrogen bonding of the free base and forcing precipitation of the ionic lattice.
-
-
Isolation: A white to off-white precipitate should form immediately. Stir for 30 minutes to ensure completion.
-
Purification: Filter the solid under vacuum/inert gas. Wash the cake 3x with cold anhydrous ether to remove unreacted free base and impurities.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours over P₂O₅ desiccant. Moisture is the enemy of accurate MP determination for hydrochloride salts.
B. Melting Point Determination (Capillary Method)
-
Preparation: Pack a small amount (2-3 mm height) of the dried salt into a glass capillary tube. Tap to ensure tight packing.
-
Ramping: Insert into a melting point apparatus (e.g., Mel-Temp or Buchi).
-
Fast Ramp: 10°C/min to determine the approximate range.
-
Precise Ramp: 1°C/min starting 20°C below the approximate melting point.
-
-
Observation: Record the onset temperature (first liquid droplet) and the clear point (complete liquefaction).
-
Note: If the sample darkens or bubbles before melting, record this as "Melting with decomposition" (dec.) .
-
C. Differential Scanning Calorimetry (DSC) - Gold Standard
For pharmaceutical applications, DSC is preferred over capillary methods.
-
Protocol: Encapsulate 2-5 mg of sample in a crimped aluminum pan.
-
Program: Equilibrate at 30°C, then ramp at 10°C/min to 250°C under nitrogen purge (50 mL/min).
-
Output: The melting point is defined as the extrapolated onset temperature of the endothermic peak.
Troubleshooting & Variability
Variations in the observed melting point often stem from specific impurities. Use this table to diagnose your sample quality.
| Observation | Diagnosis | Corrective Action |
| MP < 150°C (Broad Range) | Wet cake / Residual Solvent | Dry sample at 50°C under high vacuum for 24h. |
| MP < 100°C | Free Base Contamination | Recrystallize from Ethanol/Ether; ensure excess HCl was used. |
| Double Melting Peak (DSC) | Polymorphism | The compound may exist in multiple crystal forms. Annealing may be required. |
| Darkening before melting | Decomposition | Normal for aniline salts. Report as |
Application Context
This compound is frequently cited in patent literature as an intermediate for:
-
Benzo[b][1,8]naphthyridine derivatives: Used for modulating innate immune activity (STING pathway).
-
Kinase Inhibitors: The 3-chloro-2-ethoxy motif provides specific steric and electronic properties that fit into hydrophobic pockets of enzymes like FGFR or VEGFR.
In these syntheses, the hydrochloride salt is often neutralized in situ to the free base using bases like
References
-
Synthesis & Application: Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use. WO2020232378A1. (2020).[4]
-
Chemical Safety: Safety Data Sheet: this compound.[1][5] BLD Pharm / Sigma-Aldrich (Generic SDS frameworks for Aniline HCl salts).
- General Characterization: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
Sources
- 1. 97-50-7|5-Chloro-2,4-dimethoxyaniline|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2020232378A1 - Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use - Google Patents [patents.google.com]
- 5. 101252-85-1|3,6-Dichloro-2-methoxyaniline|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Protocol for the Diazotization of 3-Chloro-2-ethoxyaniline Hydrochloride
Abstract
This document provides a comprehensive, field-proven protocol for the diazotization of 3-Chloro-2-ethoxyaniline hydrochloride. This procedure is designed for researchers, scientists, and drug development professionals who require a reliable method for generating the corresponding diazonium salt, a versatile intermediate in organic synthesis. The protocol emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles. All procedural steps are grounded in established best practices for handling diazonium compounds, which are known for their potential instability.[1][2][3]
Introduction
Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[4][5] These salts are highly valuable synthetic intermediates due to the excellent leaving group ability of the diazonium group (N₂), which can be displaced by a wide variety of nucleophiles.[6][7] This allows for the introduction of functionalities onto an aromatic ring that are often difficult to install directly.[4][8]
The reaction is typically carried out by treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid.[9][10] A critical parameter for the success and safety of the diazotization reaction is maintaining a low temperature, typically between 0 and 5 °C, to prevent the premature decomposition of the thermally unstable diazonium salt.[3][4]
This guide provides a detailed protocol for the diazotization of this compound, a compound of interest in the synthesis of various dyes, pigments, and pharmaceutical agents.
Reaction Mechanism and Scientific Rationale
The diazotization reaction proceeds through a series of well-understood steps:
-
Formation of the Nitrosating Agent: In the presence of a strong acid, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[7][11]
-
N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-nitrosamine.[5]
-
Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated by the acid. Subsequent loss of a water molecule yields the diazonium ion.[5]
The overall reaction is as follows:
Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O
Maintaining a low temperature is crucial as diazonium salts can decompose, often explosively, if warmed.[3] The presence of excess acid is also important to ensure the complete formation of the nitrosonium ion and to prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted starting amine.
Materials and Equipment
Reagents
| Reagent | Molecular Weight ( g/mol ) | Purity | Notes |
| This compound | 224.10 | ≥98% | Starting material |
| Sodium Nitrite (NaNO₂) | 69.00 | ≥97% | Diazotizing agent |
| Hydrochloric Acid (HCl) | 36.46 | 37% | Reagent and solvent |
| Deionized Water | 18.02 | - | Solvent |
| Ice | - | - | For cooling bath |
| Starch-Iodide Paper | - | - | For testing for excess nitrous acid |
| Sulfamic Acid | 97.09 | ≥99% | For quenching excess nitrous acid |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Ice bath.
-
Beakers and graduated cylinders.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and acid-resistant gloves.
Experimental Protocol
This protocol is for the preparation of an aqueous solution of 3-chloro-2-ethoxybenzenediazonium chloride. Warning: Diazonium salts are potentially explosive in the solid state and should not be isolated without appropriate safety measures.[1][2] This protocol is designed for the in situ use of the diazonium salt solution.
Preparation of the Amine Solution
-
In a three-necked round-bottom flask, combine this compound (e.g., 0.1 mol, 22.41 g) and deionized water (e.g., 100 mL).
-
Add concentrated hydrochloric acid (e.g., 0.25 mol, 25.3 mL of 37% HCl).
-
Stir the mixture until the amine hydrochloride is completely dissolved.
-
Cool the solution to 0-5 °C using an ice bath. Maintain this temperature throughout the diazotization process.
Diazotization
-
Prepare a solution of sodium nitrite (e.g., 0.105 mol, 7.25 g) in deionized water (e.g., 30 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.[12]
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
Monitoring the Reaction
-
To test for the completion of the reaction, check for the presence of a slight excess of nitrous acid.
-
Dip a piece of starch-iodide paper into the reaction mixture. An immediate blue-black color indicates the presence of excess nitrous acid and that the diazotization is complete.[1][2]
-
If the test is negative, add a small amount of additional sodium nitrite solution and re-test after 10 minutes.
Quenching Excess Nitrous Acid
-
Once the reaction is complete, it is crucial to destroy the excess nitrous acid.
-
Add a small amount of sulfamic acid to the reaction mixture. The sulfamic acid will react with the nitrous acid to produce nitrogen gas, water, and bisulfate.
-
Continue adding sulfamic acid until the reaction mixture no longer gives a positive test on starch-iodide paper.
The resulting solution of 3-chloro-2-ethoxybenzenediazonium chloride is now ready for use in subsequent synthetic steps.
Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. byjus.com [byjus.com]
- 5. byjus.com [byjus.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 11. lkouniv.ac.in [lkouniv.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Buchwald-Hartwig Amination of 3-Chloro-2-ethoxyaniline Hydrochloride
[1]
Executive Summary
This application note details the optimized protocol for the Buchwald-Hartwig amination of 3-Chloro-2-ethoxyaniline hydrochloride (CAS: 1185303-54-1).[1] This substrate presents a dual challenge in catalysis:
-
Steric/Electronic Deactivation: The ortho-ethoxy group introduces significant steric bulk near the nucleophilic nitrogen, while the meta-chloro group exerts an inductive electron-withdrawing effect (
), reducing nucleophilicity.[1] -
Salt Form Management: The hydrochloride salt requires in situ neutralization (free-basing) without compromising the catalytic cycle or introducing deleterious side reactions.[1]
This guide recommends a Pd-G3/G4 Precatalyst system utilizing dialkylbiaryl phosphine ligands (BrettPhos or RuPhos ) to overcome these barriers, ensuring high yields and chemoselectivity over the potentially reactive 3-chloro substituent.[1]
Strategic Analysis & Mechanistic Insight
Substrate Analysis[1]
-
Steric Challenge: The 2-ethoxy group creates a "picket fence" effect.[1] Standard ligands (e.g., PPh3) often fail to promote the reductive elimination step due to this crowding.[1] Bulky, electron-rich ligands are required to open up the coordination sphere.[1]
-
Chemoselectivity: The 3-chloro substituent is a potential site for oxidative addition.[1] To prevent oligomerization (the aniline reacting with itself), the coupling partner (Electrophile) must be significantly more reactive (e.g., Aryl Bromide, Iodide, or Triflate) than the Ar-Cl bond on the aniline.
The "Hidden" Variable: Base Stoichiometry
When using amine hydrochloride salts, the standard base stoichiometry (1.2–1.4 equivalents) is insufficient.
-
1.0 equiv of base is consumed immediately to neutralize the HCl.
-
1.2–1.5 equiv of additional base is required to drive the catalytic cycle (deprotonation of the Pd-amine complex).
-
Total Requirement: Minimum 2.2–2.5 equivalents of base.
Mechanistic Pathway
The diagram below illustrates the catalytic cycle, explicitly highlighting the critical neutralization step often missed in standard protocols.
Figure 1: Catalytic cycle emphasizing the dual role of the base: neutralization of the HCl salt and deprotonation of the Pd-amido complex.[1]
Experimental Protocols
Materials & Reagents
| Component | Recommendation | Function |
| Ligand | BrettPhos (Primary) or RuPhos | Handles ortho-sterics; prevents Ar-Cl insertion.[1] |
| Precatalyst | BrettPhos Pd G3 or G4 | Ensures 1:1 L:Pd ratio; rapid activation at low T. |
| Base | NaOtBu (Sodium tert-butoxide) | Strong enough to free-base rapidly.[1] |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point; dissolves salts well.[1] |
| Electrophile | Aryl Bromide or Triflate | Must be more reactive than the 3-Cl on the aniline. |
Protocol A: High-Throughput Screening (Optimization)
Use this micro-scale protocol to validate the coupling partner before scale-up.
-
Preparation: Inside a glovebox or using strict Schlenk technique.
-
Vessel: 1-dram vial with a magnetic stir bar and septum cap.
-
Loading:
-
Reaction: Seal vial. Heat to 80°C for 2 hours.
-
Analysis: Filter through a small plug of silica (eluting with EtOAc). Analyze via LC-MS.
-
Success Criteria: >90% conversion of Aryl Bromide; <5% homocoupling of aniline.[1]
-
Protocol B: Preparative Scale (1-5 Grams)
The robust method for isolating material.
Step-by-Step Methodology:
-
Solvent Degassing: Sparge anhydrous 1,4-Dioxane with Nitrogen/Argon for 20 minutes.
-
Solids Addition: To a dry 3-neck round bottom flask equipped with a reflux condenser and stir bar, add:
-
Free-Basing (Self-Validating Step): Add the solvent.[1] Stir at room temperature for 10 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add BrettPhos Pd G3 (1.0 - 2.0 mol%).
-
Reaction: Heat to 80–90°C . Monitor via HPLC/UPLC every 2 hours.
-
Why 80°C? High enough to cross the activation energy barrier for the hindered amine, but low enough to prevent activation of the 3-Cl bond.
-
-
Workup:
-
Purification: Flash chromatography. (Note: The product will be less polar than the starting amine salt).
Troubleshooting & Optimization Logic
Use the following decision tree to resolve common issues during the reaction.
Figure 2: Diagnostic workflow for optimizing reaction conditions.
Key Optimization Parameters
| Observation | Root Cause | Corrective Action |
| Low Conversion | Incomplete free-basing of HCl salt.[1] | Increase Base to 3.0 equiv . Ensure solvent is dry.[1] |
| Ar-Cl Reactivity | Catalyst inserting into aniline's Cl.[1] | Switch to RuPhos (more sterically demanding, less likely to insert into hindered Cl). Lower Temp. |
| Blue/Black Mirror | Pd precipitation (Catalyst decomposition).[1] | Ligand concentration too low. Use Precatalyst (guarantees 1:1 ratio) rather than mixing Pd(OAc)2 + Ligand manually.[1] |
Safety & Handling
-
3-Chloro-2-ethoxyaniline HCl: Irritant.[1] Solid form prevents inhalation of vapors common with free liquid anilines, but dust inhalation is a hazard.[1] Use a fume hood.
-
Palladium Residues: Heavy metal waste.[1] Must be scavenged (e.g., using SiliaMetS® Thiol) before GMP release.[1]
-
Exotherm: The neutralization of the HCl salt with NaOtBu is exothermic. On >100g scale, add base in portions.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts.[1] Chemical Science, 4, 916-920.
-
Green, R. A., & Hartwig, J. F. (2014).[1][9][10] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[1][6][10][11][12][13][14] Organic Letters, 16(17), 4388–4391.[12]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [1]
Sources
- 1. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97.00% | CAS: 1185303-54-1 | AChemBlock [achemblock.com]
- 3. eontrading.uk [eontrading.uk]
- 4. 53689-24-0|3-Chloro-2-ethoxyaniline|BLD Pharm [bldpharm.com]
- 5. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 14. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Conversion of 3-Chloro-2-ethoxyaniline Hydrochloride to Free Base
Executive Summary
This application note details the protocol for the quantitative liberation of 3-Chloro-2-ethoxyaniline (Free Base) from its hydrochloride salt (HCl). While the hydrochloride salt form (CAS: 1185303-54-1) offers superior stability and shelf-life, the free base (CAS: 53689-24-0) is frequently required for nucleophilic participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination) or amide bond formations.
This guide utilizes a biphasic neutralization-extraction strategy , ensuring high recovery (>95%), purity retention, and operational safety.
Chemical Background & Strategic Considerations
Chemical Identity[1][2]
-
CAS (Free Base): 53689-24-0[1]
-
CAS (HCl Salt): 1185303-54-1 (approximate, varies by vendor)
-
Molecular Weight: 171.62 g/mol (Free Base) vs ~208.09 g/mol (HCl Salt)
Mechanistic Causality
The conversion relies on shifting the acid-base equilibrium. Anilinium salts are weak acids. The pKa of the conjugate acid of a chloro-substituted aniline is typically in the range of 3.0 – 4.0 (e.g., 3-chloroaniline pKa
To drive this equilibrium completely to the right (free base), the pH of the aqueous phase must be raised significantly above the pKa of the anilinium ion. A target pH of >10 ensures that >99.9% of the species exists as the neutral, organic-soluble free amine.
Stability & Handling
-
Oxidation Sensitivity: Free base anilines are prone to oxidation (browning) upon exposure to air and light. All post-neutralization steps should be performed quickly, and the final product stored under inert gas (Nitrogen/Argon).
-
Ether Stability: The 2-ethoxy ether linkage is stable to basic hydrolysis conditions (NaOH), making strong base neutralization a safe approach.
Safety Profile (Critical)
Hazard Class: Acute Toxin (Oral/Dermal/Inhalation), Irritant. Specific Risk: Methemoglobinemia .[6] Anilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
| Hazard | Precaution |
| Inhalation | Handle exclusively in a certified chemical fume hood. |
| Skin Contact | Double-glove (Nitrile). Aniline derivatives penetrate skin rapidly. |
| Disposal | Aqueous waste will contain residual aniline; dispose of as hazardous organic waste, not down the drain. |
Reagents & Equipment
| Reagent/Equipment | Specification | Purpose |
| Starting Material | 3-Chloro-2-ethoxyaniline HCl | Target substrate |
| Solvent (Organic) | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Extraction of free base.[4] DCM is preferred for solubility; EtOAc is greener. |
| Base | 1M or 2M Sodium Hydroxide (NaOH) | Neutralization agent (pH adjustment). |
| Wash Solution | Saturated NaCl (Brine) | Removal of residual water/emulsions. |
| Drying Agent | Anhydrous Sodium Sulfate ( | Removal of trace water from organic phase. |
| Monitoring | pH Paper (Range 1-14) | Verifying basicity ( |
Experimental Protocol: Biphasic Neutralization
Workflow Diagram
The following diagram illustrates the logical flow of the isolation process.
Figure 1: Process flow for the conversion of aniline hydrochloride salt to free base.
Step-by-Step Methodology
Step 1: Suspension/Dissolution
-
Weigh the required amount of 3-Chloro-2-ethoxyaniline HCl into a round-bottom flask or Erlenmeyer flask.
-
Add Distilled Water (approx. 10 mL per gram of salt). The salt should dissolve partially or fully depending on concentration.
-
Add an equal volume of Dichloromethane (DCM) .
-
Note: A biphasic mixture is formed immediately.
-
Step 2: Neutralization[5]
-
Place the flask in an ice-water bath (0°C). Rationale: Neutralization is exothermic; cooling prevents side reactions and minimizes solvent volatility.
-
Slowly add 2M NaOH dropwise with vigorous stirring.
-
Monitor the aqueous layer (top layer if using DCM) with pH paper.
-
Endpoint: Continue addition until the aqueous phase maintains a pH of 10–12 .
-
Observation: The solid salt will disappear, and the organic layer may darken slightly as the free base is liberated and migrates into the DCM.
-
Step 3: Extraction
-
Transfer the mixture to a separatory funnel .
-
Shake vigorously for 1–2 minutes, venting frequently to release pressure.
-
Allow phases to separate completely.
-
Bottom Layer: DCM (contains Product).[7]
-
Top Layer: Aqueous (contains NaCl and excess NaOH).
-
-
Drain the organic layer into a clean flask.
-
Secondary Extraction: Add a fresh portion of DCM (half the initial volume) to the aqueous layer in the funnel. Shake and separate. Combine this with the first organic extract. Rationale: Ensures quantitative recovery.
Step 4: Washing and Drying[7][8][9]
-
Wash the combined organic phases with Saturated Brine (1x volume). This removes residual water and traces of base.
-
Transfer the organic phase to a flask containing Anhydrous Sodium Sulfate (
) . -
Swirl and let stand for 10–15 minutes. The solution should appear clear (not cloudy).
Step 5: Isolation
-
Filter off the drying agent using a sintered glass funnel or fluted filter paper.
-
Concentrate the filtrate using a Rotary Evaporator (
, reduced pressure). -
Final Product: The resulting oil or low-melting solid is the free base.
Process Validation (QC)
To verify the success of the conversion, perform the following checks:
| Method | Expected Result (Free Base) | Contrast with Salt |
| Visual | Clear oil or solid (often yellow/brown). | White/off-white crystalline powder. |
| Solubility | Soluble in non-polar organics (Hexane, Toluene). | Insoluble in non-polar organics. |
| 1H NMR | Distinct chemical shift of amine protons ( | |
| Silver Nitrate Test | Negative for chloride precipitates (in organic solution). | Positive (AgCl ppt) for the salt form. |
Storage and Stability
-
Atmosphere: Store under Nitrogen or Argon.
-
Temperature: Refrigerate (2–8°C) to slow oxidation.
-
Container: Amber glass vials (light sensitive).
References
-
PubChem. 3-Chloroaniline (Compound Summary). National Library of Medicine. Accessed Oct 2023.[10] Link
-
Fisher Scientific. Safety Data Sheet: 3-Chloro-2-methylaniline (Structural Analog). Accessed Oct 2023.[10] Link
-
Carl Roth. Safety Data Sheet: 3-Chloroaniline. Accessed Oct 2023.[10] Link
-
Ambeed. 3-Chloro-2-ethoxyaniline Product Data. Accessed Oct 2023.[10] Link
Sources
- 1. 53689-24-0|3-Chloro-2-ethoxyaniline|BLD Pharm [bldpharm.com]
- 2. 3-Chloro-2-ethoxyaniline hydrochloride 97.00% | CAS: 1185303-54-1 | AChemBlock [achemblock.com]
- 3. 53689-24-0|3-Chloro-2-ethoxyaniline| Ambeed [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. reddit.com [reddit.com]
- 8. Sciencemadness Discussion Board - Aniline from Aniline Hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
Application Note: Optimized Coupling Protocols for 3-Chloro-2-ethoxyaniline Hydrochloride
The following Application Note and Protocol guide is designed for researchers and drug development professionals working with 3-Chloro-2-ethoxyaniline hydrochloride .
CAS: 1185303-54-1 (HCl Salt) | Free Base CAS: 53689-24-0 Molecular Weight: 208.08 g/mol (HCl Salt) Key Application: Synthesis of STING agonists, Kinase Inhibitors, and Benzo[b][1,8]naphthyridine derivatives.[1]
Executive Summary & Chemical Profile
3-Chloro-2-ethoxyaniline is a critical "ortho-substituted" aniline building block.[1] Its reactivity is defined by two competing factors:
-
Electronic Activation: The 2-ethoxy group is a strong electron-donating group (EDG) by resonance, increasing the nucleophilicity of the amine.[1]
-
Steric Hindrance: The ortho-ethoxy group creates significant steric bulk around the nitrogen center.[1]
The Challenge: While electronically activated, the steric bulk often impedes standard nucleophilic attacks, particularly in SN2 reactions or crowded transition metal catalytic cycles.[1] Protocols must use sterically demanding ligands (e.g., XPhos) or high-activity coupling agents (e.g., HATU) to overcome this barrier.
Handling the Salt Form: The hydrochloride salt is stable but non-nucleophilic. All protocols below include specific neutralization steps (in-situ or pre-reaction) to liberate the reactive free base.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Context: This protocol is optimized for coupling 3-Chloro-2-ethoxyaniline with aryl halides (chlorides/bromides), a key step in synthesizing STING modulators (e.g., coupling with chloropyridine derivatives).[1]
Mechanistic Insight
Standard ligands (e.g., BINAP, PPh3) often fail due to the ortho-ethoxy steric clash.[1] XPhos is strictly recommended here; its biaryl structure provides the necessary bulk to promote reductive elimination while protecting the active Pd(0) species.
Materials
-
Amine: 3-Chloro-2-ethoxyaniline HCl (1.2 equiv)[1]
-
Electrophile: Aryl Halide (1.0 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)
-
Solvent: Dimethoxyethane (DME) or 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Preparation: Dry all glassware in an oven at 120°C. Cool under an argon stream.
-
Charging: To a reaction vial, add:
-
Solvation: Add anhydrous DME (6.0 mL).
-
Degassing: Sparge the mixture with Argon for 5 minutes (or use freeze-pump-thaw x3).
-
Reaction: Seal the vial and heat to 80°C for 2–4 hours .
-
Work-up: Cool to Room Temperature (RT). Filter through a Celite pad to remove Palladium black and inorganic salts. Wash with EtOAc.
-
Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc).
Protocol B: High-Efficiency Amide Coupling
Context: For attaching the aniline to carboxylic acid scaffolds (e.g., kinase inhibitor cores). Standard EDC/NHS coupling is often too slow due to the steric hindrance.
Mechanistic Insight
The ortho-ethoxy group blocks the trajectory of the amine attacking the activated ester.[1] HATU is preferred over HBTU/EDC because the resulting aza-benzotriazole ester is more reactive, compensating for the aniline's steric drag.[1]
Materials
-
Acid: Carboxylic Acid substrate (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure
-
Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at RT for 15 minutes.
-
Why? Pre-activation ensures the active ester is formed before the hindered aniline is introduced.[1]
-
-
Neutralization & Addition: In a separate vial, dissolve 3-Chloro-2-ethoxyaniline HCl (1.0 mmol) in DMF (1 mL) and DIPEA (1.0 mmol).
-
Critical: This "free-bases" the aniline.[1] Add this solution dropwise to the activated acid mixture.
-
-
Reaction: Stir at 50°C for 4–12 hours.
-
Note: While many amides form at RT, the 2-ethoxy group often requires mild heating (40–50°C) to drive conversion to completion.[1]
-
-
Quench: Dilute with water (excess). If the product precipitates, filter and wash.[1][2] If oil forms, extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, then brine.[1]
Visualized Workflow & Mechanism
The following diagram illustrates the critical "In-Situ Neutralization" pathway required when using the HCl salt in Palladium catalysis.
Figure 1: Reaction pathway highlighting the critical in-situ neutralization step required before the catalytic cycle can proceed.[1]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<20%) | HCl salt not neutralized. | Increase base (Cs₂CO₃ or DIPEA) by 1.0 equiv. Ensure base is added before catalyst/coupling agent. |
| No Reaction (Buchwald) | Pd catalyst deactivation. | Switch to BrettPhos or RuPhos if XPhos fails. Ensure rigorous degassing (O₂ kills active Pd). |
| Stalled Amidation | Steric hindrance at C2. | Switch solvent to DMAc (Dimethylacetamide) and increase temp to 60°C. Use COMU instead of HATU. |
| Black Precipitate | Pd black formation. | Reaction temperature too high or ligand ratio too low. Reduce temp to 65°C or increase Ligand:Pd ratio to 2.5:1. |
References
-
STING Modulator Synthesis: WO2020232378A1 - Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use. (2020).[3]
-
Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L.[1] (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Amide Coupling Reagents: Valeur, E., & Bradley, M.[1] (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Sources
- 1. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. WO2020232378A1 - Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use - Google Patents [patents.google.com]
- 3. JP2022533194A - Benzo [B] [1,8] Diazanaphthalene Acetic Acid Derivatives and Usage - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 51114-68-2|3-Chloro-2-methoxyaniline|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-2-ethoxyaniline Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3-Chloro-2-ethoxyaniline hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols based on established chemical principles and field-proven insights.
Introduction: The Criticality of Purity
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and the introduction of potentially toxic byproducts into the final product. This guide will equip you with the knowledge to identify and remove common impurities, ensuring the high quality required for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: My this compound is discolored (yellow to brown). What is the cause and how can I fix it?
A1: Discoloration in anilines is most commonly due to the formation of colored oxidation products.[1] Aromatic amines are susceptible to air and light-induced oxidation, which can lead to the formation of highly colored polymeric materials or quinone-like compounds.[1][2]
-
Solution:
-
Activated Carbon Treatment: During recrystallization, the addition of a small amount of activated carbon to the hot solution can effectively adsorb these colored impurities. The carbon is subsequently removed by hot filtration.
-
Chemical Reduction: In some cases, treatment with a mild reducing agent like sodium dithionite or stannous chloride during workup can help to reduce colored oxidation products back to the desired aniline.[3]
-
Q2: What are the most likely impurities in my crude this compound?
A2: The impurity profile is highly dependent on the synthetic route. A common route involves the reduction of a nitro precursor. Therefore, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual 2-ethoxy-3-chloronitrobenzene.
-
Intermediates from Incomplete Reduction: Such as the corresponding nitroso or hydroxylamine derivatives.
-
Regioisomers: Isomeric chloro-ethoxyanilines or chloro-ethoxynitrobenzenes arising from the initial synthesis of the nitroaromatic precursor. The chlorination of nitrobenzene, for instance, can produce a mixture of ortho, meta, and para isomers.[4][5]
-
Hydrolysis Products: If harsh acidic or basic conditions were used, hydrolysis of the ethoxy group to a hydroxyl group is a possibility.
-
Solvent Residues: Trapped solvents from the reaction or workup.[6]
Q3: Can I purify this compound using silica gel column chromatography?
A3: Direct purification of the hydrochloride salt on silica gel is generally not recommended. The high polarity of the salt can lead to strong adsorption, resulting in poor recovery and significant peak tailing. It is advisable to first neutralize the hydrochloride salt to the free amine (3-Chloro-2-ethoxyaniline), purify the free amine by column chromatography, and then reform the hydrochloride salt.
Q4: How can I convert the hydrochloride salt to the free amine and back?
A4:
-
Salt to Free Amine: Dissolve the hydrochloride salt in water and add a base such as sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution until the pH is basic (pH 8-9). The free amine will precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Free Amine to Salt: Dissolve the purified free amine in a suitable organic solvent (e.g., isopropanol, diethyl ether) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in an organic solvent) with stirring. The hydrochloride salt will precipitate and can be collected by filtration.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | The solvent polarity is incorrect for the hydrochloride salt. The solution is supersaturated. The presence of significant impurities is depressing the melting point. | Try a more polar solvent or a solvent mixture. Slow down the cooling rate. Use a seed crystal to induce crystallization. Perform a preliminary purification step (e.g., activated carbon treatment) before recrystallization. |
| Poor recovery after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| Persistent discoloration after recrystallization | The colored impurities have similar solubility to the product. | Perform a pre-treatment with activated carbon before recrystallization. Consider purification via the free amine form using column chromatography. |
| Multiple spots on TLC after purification | The purification method was not effective for the specific impurities present. The compound is degrading on the TLC plate. | Try a different recrystallization solvent system. Purify the free amine form using column chromatography with a suitable eluent system. For TLC, consider using a mobile phase containing a small amount of triethylamine to reduce streaking of the basic amine. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
The choice of solvent is critical for successful recrystallization. For aniline hydrochlorides, polar protic solvents or mixtures are often effective.
Solvent Screening: A systematic approach to solvent selection is recommended. Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Ideal solvents will show low solubility at room temperature and high solubility at their boiling point.
| Solvent/Mixture | Rationale |
| Isopropanol | A good starting point for many hydrochloride salts. |
| Ethanol/Water | A versatile mixture where the polarity can be fine-tuned. |
| Acetonitrile | Can be effective for polar compounds. |
Step-by-Step Protocol (using Isopropanol):
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and bring the mixture to a gentle boil with stirring to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of your compound). Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Cooling: Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
Protocol 2: Purification via the Free Amine (for highly impure samples)
-
Basification: Dissolve the crude hydrochloride salt in water and add a saturated solution of sodium bicarbonate with stirring until the solution is basic (test with pH paper).
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexane is a good starting point. To minimize tailing of the amine on the silica gel, it is recommended to add 0.5-1% triethylamine to the mobile phase.[2]
-
Procedure: Dissolve the crude free amine in a minimal amount of the initial mobile phase and load it onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC.
-
-
Salt Formation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure. Dissolve the purified free amine in isopropanol and add a solution of HCl in isopropanol dropwise until precipitation is complete.
-
Isolation and Drying: Collect the purified hydrochloride salt by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Visualization and Workflow Diagrams
Workflow for Recrystallization
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree for Purification
Caption: Decision tree for troubleshooting the purification of this compound.
References
-
Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
Bibby, A., et al. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Retrieved from [Link]
- Kroschwitz, J. I., & Howe-Grant, M. (Eds.). (2000). Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons.
-
Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]
-
Reddit. (2014). Purify and dry aniline?. r/chemistry. Retrieved from [Link]
-
ChemRxiv. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]
-
Vedantu. (n.d.). Anilines: Structure, Properties & Uses in Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
PrepChem.com. (n.d.). Synthesis of (a) N-(2-Hydroxy-ethyl)-3-chloro-aniline. Retrieved from [Link]
-
YouTube. (2023, November 17). Making Aniline HCl. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
-
Parikh Industries. (n.d.). Manufacturing Process. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, July 12). Why do electron donating groups decrease the acidity of aromatic carboxylic acids?. Retrieved from [Link]
-
Chemistry Steps. (2025, July 14). How Resonance Affects Acidity and Basicity. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, December 15). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
-
Chemistry LibreTexts. (2014, July 22). 15.1: Aromatic Compounds Are Unusually Stable. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]
-
YouTube. (2023, February 20). Stability of Negative Charges Acids and Bases. Retrieved from [Link]
-
University of Calgary. (n.d.). Aromatic Compounds and Their Reactions. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). Benzene, 1-chloro-2-nitro-(2-chloronitrobenzene) - Evaluation statement. Retrieved from [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitrochlorobenzene. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anilines: Structure, Properties & Uses in Chemistry [vedantu.com]
- 3. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 6. veeprho.com [veeprho.com]
- 7. youtube.com [youtube.com]
Solving solubility issues with 3-Chloro-2-ethoxyaniline HCl in DMSO
Subject: Solubility Optimization & Handling Guide Compound: 3-Chloro-2-ethoxyaniline Hydrochloride (CAS: 1185303-54-1 / Free Base CAS: 53689-24-0) Solvent Focus: Dimethyl Sulfoxide (DMSO)[1]
Executive Summary
This guide addresses solubility challenges associated with 3-Chloro-2-ethoxyaniline HCl in DMSO. While anilines are generally soluble in organic solvents, the hydrochloride salt form introduces high lattice energy and ionic character that can impede dissolution in aprotic solvents like DMSO. Furthermore, the most common failure mode is not the initial solubilization, but precipitation upon dilution into aqueous buffers (the "Crash Effect") due to the deprotonation of the salt to its lipophilic free base.
Part 1: Initial Solubilization (The Stock Solution)
The Problem: "Cloudy" or Viscous Suspensions
Users often report that the compound forms a cloudy suspension or a "gel-like" clump at the bottom of the vial rather than dissolving clearly.
Root Cause:
-
Lattice Energy: The ionic crystal lattice of the HCl salt is strong. DMSO must overcome this energy to solvate the ions.
-
Hygroscopicity: DMSO is highly hygroscopic (absorbs water from air).[2][3][4][5] If the DMSO is "wet," the water molecules preferentially solvate the chloride ions, but the lipophilic aromatic ring (3-chloro-2-ethoxyphenyl) repels the water, creating a biphasic micro-emulsion that looks like cloudiness.
Troubleshooting Protocol 1: The Dissolution Workflow
| Step | Action | Technical Rationale |
| 1 | Use Anhydrous DMSO | Critical. Use a fresh bottle or DMSO stored over molecular sieves. Water content >0.5% drastically reduces solubility for this lipophilic salt. |
| 2 | Vortex (High Speed) | 30-60 seconds. Mechanical shear force breaks apart larger crystal aggregates, increasing surface area. |
| 3 | Sonicate (Bath) | If cloudy after vortexing, sonicate at 40°C for 10-15 mins . Heat increases kinetic energy, and cavitation helps disrupt the crystal lattice. |
| 4 | Visual Check | Hold against a light. If "schlieren" lines (swirls) are visible, it is not fully dissolved. Repeat sonication. |
Visual Guide: Dissolution Decision Tree
Figure 1: Decision tree for solubilizing stubborn aniline salts in DMSO.
Part 2: The "Crash Effect" (Assay Integration)
The Problem: Precipitation in Cell Culture/Buffer
Symptom: The DMSO stock is clear, but when added to PBS, media, or assay buffer (pH 7.4), the solution instantly turns turbid or precipitates over 1 hour.
Scientific Mechanism (The pH Trap):
-
Stock State: In DMSO, the compound exists as the Salt (Anilinium cation + Chloride anion). It is stable and soluble.
-
Dilution State: When you dilute into pH 7.4 buffer, the buffer neutralizes the HCl.
-
pKa Shift: The pKa of the anilinium ion (estimated ~3.0-3.5 due to the electron-withdrawing chloro group) is much lower than the buffer pH (7.4).
-
Deprotonation: The compound deprotonates to become the Free Base (Neutral 3-Chloro-2-ethoxyaniline).
-
Insolubility: The free base is highly lipophilic (LogP > 2.5) and poorly soluble in water. It "crashes out."
Troubleshooting Protocol 2: Preventing Precipitation
| Variable | Recommendation | Why? |
| Step-wise Dilution | Dilute DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Water or PEG400) before the final buffer. | Prevents "shock" precipitation by gradually changing polarity. |
| Concentration Limit | Keep final assay concentration < 100 µM . | Above this, the free base exceeds its intrinsic aqueous solubility. |
| Carrier Proteins | Ensure media contains BSA or FBS (Serum). | Albumin binds lipophilic free bases, keeping them in "pseudo-solution" and preventing crystal growth. |
| Acidification (Niche) | If the assay permits, lower buffer pH to < 5.0. | Keeps the nitrogen protonated (charged), maintaining high solubility. |
Visual Guide: The pH-Solubility Trap
Figure 2: Mechanism of precipitation upon dilution into physiological buffers.
Part 3: Stability & Storage FAQs
Q: My DMSO stock turned yellow/brown after a week. Is it ruined? A: Likely, yes. Anilines are prone to oxidation, forming azo compounds or quinone-imines which are colored.
-
Prevention: Store DMSO stocks at -20°C or -80°C .
-
Gas Shield: Flush the vial with Nitrogen or Argon gas after every use to displace oxygen.
-
Acid Benefit: The HCl salt is actually more stable against oxidation than the free base. Do not convert to free base for storage; only convert immediately prior to use if necessary.
Q: Can I freeze-thaw the DMSO stock? A: Limit to 3 cycles .
-
DMSO absorbs water from the air every time you open it cold (condensation).
-
Repeated freeze-thaw drives water into the DMSO, eventually causing the "Cloudy" issue described in Part 1.
-
Best Practice: Aliquot the stock into single-use vials (e.g., 20 µL each) immediately after preparation.
Q: The compound is sticking to my plastic tips. A: The free base (formed if your DMSO is wet or basic) is lipophilic and binds to polypropylene.
-
Solution: Use Low-Retention pipette tips or glass syringes for high-concentration transfers.
References
-
Gaylord Chemical Company. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][3][6][7] Bulletin 102.
-
Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12. (Discusses Salt vs. Free Base solubility profiles).
-
Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (Guidance on cosolvents like PEG400/DMSO).
-
PubChem. (n.d.). Compound Summary: Aniline Hydrochloride.[6] National Library of Medicine.
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. you-iggy.com [you-iggy.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting diazotization failures with chloro-alkoxy anilines
Technical Support Center: Diazotization of Chloro-Alkoxy Anilines
Introduction: The Deceptive Simplicity of Chloro-Alkoxy Anilines
Diazotization is often treated as a "commodity" reaction—mix amine, acid, and nitrite at 0°C. However, chloro-alkoxy anilines (e.g., 4-chloro-2,5-dimethoxyaniline) present a unique "perfect storm" of failure modes.
-
Solubility (The "Brick" Effect): The alkoxy groups increase lipophilicity, while the amine functionality readily forms insoluble hydrochloride salts in aqueous media, halting the reaction due to phase transfer limitations.
-
Electronic Conflict (The "Tar" Effect): The alkoxy group is a strong Electron Donating Group (EDG).[1] This activates the ring toward electrophilic attack, making the formed diazonium salt highly susceptible to coupling with unreacted amine (forming triazenes) or self-polymerization (tars).
-
Counter-Ion Instability: The presence of the chlorine atom (Electron Withdrawing) can destabilize the diazonium cation inductively, while the alkoxy group stabilizes it via resonance. This push-pull effect often requires specific counter-ions for isolation.
This guide moves beyond standard textbook protocols to address these specific kinetic and thermodynamic bottlenecks.
Module 1: Troubleshooting Workflow (Decision Tree)
Use this logic flow to diagnose your specific failure mode immediately.
Caption: Diagnostic workflow for identifying the root cause of diazotization failure based on visual cues.
Module 2: Critical Failure Analysis (FAQs)
Q1: My reaction turns into a thick "porridge" immediately upon adding HCl. Why?
Diagnosis: Lattice Energy Trap. Chloro-alkoxy anilines are hydrophobic. When you add aqueous HCl, you form the hydrochloride salt. Because the organic ring is lipophilic, this salt is often insoluble in water. It crystallizes out with high lattice energy. The nitrosating agent (NOCl or H₂NO₂⁺) is in the aqueous phase and cannot penetrate the solid crystal lattice of the amine salt.
The Fix: The "Solvent Switch" Do not rely on water alone. You must break the lattice.
-
Protocol Adjustment: Dissolve the amine in Glacial Acetic Acid (AcOH) or a mixture of AcOH/Propionic Acid first. Then, add H₂SO₄ (preferred over HCl for solubility) dropwise. The organic acid keeps the amine salt solvated, allowing the nitrosating agent to react.
-
Alternative: If the salt is stubborn, use ultrasonication to create a fine suspension before adding the nitrite source.
Q2: The reaction mixture turned black/brown and sticky. Is this my product?
Diagnosis: Triazene Formation (The "Self-Coupling" Trap).
This is the most common failure with alkoxy-anilines. Alkoxy groups activate the ring. If your mixture is not acidic enough, you have free amine (
The Fix: Acidity & Inverse Addition
-
Acidity: Ensure the mineral acid is at least 2.5 to 3.0 equivalents . The pH must remain < 1.0 to ensure virtually all amine is protonated (unreactive) or diazotized.
-
Inverse Addition: Instead of adding nitrite to the amine, add the amine (dissolved in acid) to the nitrosyl sulfuric acid . This ensures that at any given moment, the concentration of free amine is near zero relative to the nitrosating agent.
Q3: I see constant bubbling even at 0°C. Is the reagent bad?
Diagnosis: Hydrolysis (Phenol Formation).
Alkoxy groups stabilize the diazonium via resonance, but they also make the carbon-nitrogen bond sensitive to nucleophilic attack by water (hydrolysis), converting your diazonium into a phenol and releasing
The Fix: Water Exclusion
-
If your substrate is water-sensitive, switch to non-aqueous diazotization (The Doyle Method).
-
Reagents: Use tert-butyl nitrite (t-BuONO) or isoamyl nitrite in Acetonitrile (MeCN) or BF₃·OEt₂ . This eliminates water entirely, preventing phenol formation.
Module 3: The Mechanism of Failure
Understanding the competition between the desired pathway and the "Tar" pathway is crucial for controlling the reaction.
Caption: Kinetic competition: High acidity prevents Triazene formation but slows the reaction by sequestering amine as the unreactive salt.
Module 4: Optimized Protocol for Chloro-Alkoxy Anilines
Substrate: 4-Chloro-2,5-dimethoxyaniline (or similar). Goal: Stable Diazonium Tetrafluoroborate or immediate use.
Reagents:
-
Substrate: 10 mmol
-
Solvent: Glacial Acetic Acid (15 mL) + Propionic Acid (5 mL)
-
Acid: H₂SO₄ (conc, 30 mmol) or HBF₄ (48%, for isolation)
-
Nitrite: NaNO₂ (solid, 11 mmol) or t-BuONO (organic)
Step-by-Step Procedure:
-
Dissolution (The Critical Step):
-
Acidification:
-
Add the mineral acid (H₂SO₄ or HBF₄) dropwise .
-
Observation: A fine precipitate may form.[6] This is acceptable as long as it is a stirrable suspension, not a "brick." The organic solvent prevents hard crystallization.
-
-
Diazotization:
-
Endpoint Validation (Self-Validating System):
-
Starch-Iodide Test: Spot an aliquot on starch-iodide paper.
-
Result: Immediate black/blue spot indicates excess Nitrous Acid (Good).
-
Wait 15 mins: Test again. If the blue fades, add more nitrite. The reaction consumes nitrite; excess must persist for 15 minutes to ensure completion.
-
-
Destruction of Excess Nitrite:
-
Add Sulfamic Acid or Urea until the starch-iodide test is negative (prevents side reactions during workup).
-
Data Summary: Solvent Effects on Yield
| Solvent System | Solubility of Amine Salt | Risk of "Tarring" | Typical Yield | Notes |
| Water / HCl | Very Poor (Clumps) | High (Heterogeneous) | < 30% | Avoid for alkoxy anilines. |
| Water / H₂SO₄ | Moderate | Medium | 50-60% | Better than HCl, but still risky. |
| AcOH / H₂SO₄ | Excellent | Low | 85-95% | Recommended Standard. |
| MeCN / t-BuONO | Excellent | Very Low | > 90% | Best for water-sensitive substrates. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Grounding: Standard protocols for diazotization and starch-iodide endpoint determin
-
Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions." The Journal of Organic Chemistry, 42(14), 2426–2430.
- Grounding: Methodology for non-aqueous diazotization using alkyl nitrites (Doyle method).
-
Zollinger, H. (1994).
-
Grounding: Mechanistic details on triazene formation and acidity dependence.[7]
-
-
Organic Syntheses. (1955). "Diazotization of amines with electron-donating groups."[8] Org. Synth. Coll. Vol. 3, p. 711.
- Grounding: Specific handling of methoxy-substituted anilines.
Sources
- 1. Question: Stability Order of Diazonium Salts Determine the correct stabi.. [askfilo.com]
- 2. Diazonium compound - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE [vedantu.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Protein modification via mild photochemical isomerization of triazenes to release aryl diazonium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Chloro-2-ethoxyaniline Hydrochloride
Ticket ID: T-REC-3C2E-HCl Subject: Recrystallization Protocol & Troubleshooting Guide Status: Active Expert Level: Senior Application Scientist
Technical Overview & Chemical Context
Compound: 3-Chloro-2-ethoxyaniline hydrochloride CAS: 1185303-54-1 (Salt form context) / 56961-86-5 (Free base context) Class: Halogenated Aniline Salt
Purifying aniline salts requires balancing ionic solubility with the lipophilic nature of the chloro-ethoxy substituted benzene ring. Unlike simple inorganic salts, 3-Chloro-2-ethoxyaniline HCl exhibits "amphiphilic-like" behavior—the ionic head prefers water, while the chloro-ethoxy tail prefers organics.
Critical Challenge: This compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent polarity or cooling rate is mismanaged. Furthermore, the electron-rich aromatic ring makes it susceptible to oxidation (discoloration) if the pH drifts neutral.
Standard Operating Procedure (SOP): Recrystallization
Recommended Solvent System: Ethanol (95%) / Water + Trace HCl Alternative System: Isopropanol (IPA) / Hexane (Anti-solvent method)
The "Cloud Point" Protocol (Ethanol/Water)
Use this method for maximum purity (>98%) and removal of oxidation byproducts.
| Step | Action | Technical Rationale |
| 1. Solvation | Dissolve crude solid in boiling Ethanol (95%) . Use ~3-5 mL per gram of solute. | Ethanol solubilizes the organic framework. High temp breaks crystal lattice energy. |
| 2. Acidification | Add conc. HCl (1-2 drops per gram) to the hot solution. | Crucial: Prevents dissociation of the salt (hydrolysis) and suppresses oxidation of the free amine. |
| 3. Clarification | If solution is dark, add activated carbon (5% w/w). Stir hot for 5 min, then filter through Celite. | Removes oxidized azo-impurities and tars responsible for pink/brown color. |
| 4. Nucleation | While maintaining boiling temp, add warm water dropwise until a persistent turbidity (cloudiness) appears. | Water acts as the anti-solvent, raising the dielectric constant until the salt reaches saturation. |
| 5. Clearance | Add hot Ethanol dropwise just until the solution becomes clear again. | Establishes a saturated metastable state. |
| 6. Crystallization | Remove heat. Allow to cool to RT slowly (wrap flask in foil/towel). Then move to 4°C (fridge). | Slow cooling prevents "oiling out" by allowing orderly crystal lattice formation over amorphous oil droplets. |
| 7. Isolation | Filter cold. Wash with cold 1:1 EtOH/Water. Dry under vacuum over | Removes mother liquor containing regioisomers (e.g., 5-chloro isomers). |
Troubleshooting Guide (Diagnostic Matrix)
Issue A: "The product formed an oil at the bottom, not crystals."
Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the melting point of the solvated salt is lower than the temperature at which saturation occurs.
-
Immediate Fix:
-
Reheat the mixture until the oil redissolves (becomes a single phase).
-
Add a small amount of more Ethanol (the good solvent).
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.
-
Cool very slowly. Do not use an ice bath immediately.
-
Issue B: "The crystals are turning pink or violet."
Diagnosis: Oxidation of the amino group. Anilines are air-sensitive. Even the salt can oxidize if the pH is not sufficiently low.
-
Immediate Fix:
-
Recrystallize again using the Acidification step (Step 2 in SOP).
-
Degas your solvents (sparge with Nitrogen/Argon) before use.
-
Store the final product in an amber vial under inert gas.
-
Issue C: "Yield is too low (<50%)."
Diagnosis: Product is too soluble in the mother liquor.
-
Immediate Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.
-
Cool to 0°C to harvest a "second crop." (Note: Second crop is usually lower purity).
-
Next time, use less Ethanol initially or increase the Water ratio in the "Cloud Point" step.
-
Visual Workflow & Logic
The following diagram illustrates the decision-making process for purification and troubleshooting.
Figure 1: Decision tree for the recrystallization of aniline hydrochloride salts, including remediation for oiling out.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone as a solvent? A: No. Avoid ketones (acetone, MEK) with primary amines/aniline salts. Although the salt form is protected, any equilibrium free amine can react with acetone to form an imine (Schiff base) , introducing a new impurity [1]. Stick to alcohols (Ethanol, IPA).
Q: Why is the melting point of my purified salt broad (e.g., 180-185°C)? A: A broad melting range indicates either wet solvent retention or isomeric impurities.
-
Solvent: Dry the sample at 60°C under high vacuum for 4 hours.
-
Isomers: 3-chloro-2-ethoxyaniline is often synthesized from 2-ethoxyaniline (phenetidine) derivatives. Regioisomers (like 5-chloro) may co-crystallize. If drying doesn't fix it, perform a second recrystallization with slower cooling [2].
Q: How do I store the purified compound? A: Aniline salts are hygroscopic and light-sensitive. Store in a desiccator protected from light. If storing for >1 month, flush the container with Argon/Nitrogen to prevent pink discoloration [3].
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. Section 2.20: Recrystallization Techniques.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5363980, 3-Chloro-2-ethoxyaniline. Retrieved from [Link]
- Google Patents.CN102234236A: Synthetic method of 3-chloro-2-methylaniline. (Provides authoritative context on the workup and stability of chloro-substituted aniline intermediates).
Technical Support Center: Optimizing pH for the Extraction of 3-Chloro-2-ethoxyaniline Free Base
Welcome to the Technical Support Center for the optimization of extraction protocols for 3-Chloro-2-ethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the efficient isolation of 3-Chloro-2-ethoxyaniline in its free base form. As Senior Application Scientists, we have curated this resource to combine theoretical principles with practical, field-tested insights to ensure the robustness and reproducibility of your extraction workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind optimizing the pH for the extraction of 3-Chloro-2-ethoxyaniline?
The optimization of pH for the extraction of 3-Chloro-2-ethoxyaniline, an aromatic amine, is governed by the principles of acid-base chemistry. The nitrogen atom in the aniline functional group can be protonated or deprotonated depending on the pH of the aqueous solution.
-
In acidic conditions (low pH): The amine group acts as a base and accepts a proton (H⁺) to form its water-soluble conjugate acid, the anilinium ion (R-NH₃⁺).
-
In basic conditions (high pH): The anilinium ion is deprotonated, regenerating the neutral, or "free base," form of the amine (R-NH₂). This free base form is significantly less soluble in water and more soluble in common organic solvents.
Therefore, by manipulating the pH of the aqueous phase, we can control the partitioning of 3-Chloro-2-ethoxyaniline between the aqueous and organic layers during a liquid-liquid extraction.
Q2: What is the pKa of 3-Chloro-2-ethoxyaniline and why is it important?
The Henderson-Hasselbalch equation provides the theoretical foundation for understanding the relationship between pH, pKa, and the ionization state of the amine. For an amine, the equation can be expressed as:
pH = pKa + log([R-NH₂]/[R-NH₃⁺])
This equation underscores the importance of the pKa value in determining the optimal pH for extraction.
Q3: How do I choose the optimal pH for extracting the free base into an organic solvent?
To maximize the extraction of the 3-Chloro-2-ethoxyaniline free base into an organic solvent, you should adjust the pH of the aqueous solution to be significantly higher than the pKa of the compound. A general rule of thumb is to use a pH that is at least 2 units above the pKa.[2]
Following this rule, for 3-Chloro-2-ethoxyaniline (with an estimated pKa of 3.52), the pH of the aqueous phase should be adjusted to pH ≥ 5.5 . At this pH, the equilibrium will be shifted overwhelmingly towards the neutral free base form, maximizing its concentration in the organic phase.
Q4: What are suitable organic solvents for this extraction?
Substituted anilines, like 3-Chloro-2-ethoxyaniline, are generally soluble in a range of common organic solvents. The choice of solvent will depend on factors such as the solubility of the free base, the solvent's immiscibility with water, and its boiling point for subsequent removal. Suitable solvents include:
-
Diethyl ether
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Toluene
It is always recommended to perform a small-scale solubility test to determine the most effective solvent for your specific application.
Troubleshooting Guide
Problem 1: Low yield of extracted 3-Chloro-2-ethoxyaniline free base.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the aqueous phase. | Verify the pH of the aqueous layer after basification using a calibrated pH meter or pH paper. Ensure the pH is at least 2 units above the estimated pKa of 3.52 (i.e., pH ≥ 5.5). |
| Incomplete extraction. | The distribution coefficient of the amine between the two phases may necessitate multiple extractions. Perform at least three sequential extractions with the organic solvent to ensure complete transfer of the free base. |
| Insufficient mixing. | Ensure vigorous mixing of the two phases in the separatory funnel to maximize the surface area for mass transfer. However, be mindful of emulsion formation (see Problem 2). |
| Poor choice of organic solvent. | The free base may have low solubility in the chosen solvent. Refer to solubility data or perform small-scale tests to select a more suitable solvent. |
Problem 2: Formation of an emulsion at the interface of the aqueous and organic layers.
| Possible Cause | Troubleshooting Step |
| Vigorous shaking. | Reduce the intensity of shaking. Instead, gently invert the separatory funnel multiple times to mix the layers.[3] |
| High concentration of the amine. | Dilute the reaction mixture before extraction. |
| Presence of surfactants or particulate matter. | Filter the initial mixture before extraction. To break an existing emulsion, you can try adding a small amount of a saturated sodium chloride solution (brine), which increases the ionic strength of the aqueous phase and can help force the separation of the layers.[3] Centrifugation can also be an effective method to break stubborn emulsions. |
Problem 3: The extracted organic layer is cloudy or contains water.
| Possible Cause | Troubleshooting Step |
| Water dissolved in the organic solvent. | After separating the organic layer, "dry" it using an anhydrous inorganic salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent to the organic extract and swirl until the liquid is clear. |
| Aqueous phase carryover. | Carefully separate the layers in the separatory funnel, ensuring that none of the aqueous layer is transferred with the organic layer. |
Experimental Protocol: pH Optimization for Extraction
This protocol provides a systematic approach to determine the optimal pH for the extraction of 3-Chloro-2-ethoxyaniline free base.
1. Preparation of the Aqueous Solution:
-
Prepare a stock solution of your sample containing 3-Chloro-2-ethoxyaniline in a slightly acidic aqueous medium (e.g., pH 3-4) to ensure the amine is fully protonated and dissolved.
2. pH Adjustment and Extraction:
-
Divide the stock solution into several equal aliquots in separate separatory funnels.
-
Adjust the pH of each aliquot to a different value using a suitable base (e.g., 1 M NaOH). The pH values should span a range around the estimated pKa, for instance: pH 3.5, 4.5, 5.5, 6.5, and 7.5.
-
To each separatory funnel, add an equal volume of your chosen organic solvent (e.g., ethyl acetate).
-
Stopper each funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
3. Sample Analysis:
-
Carefully separate the organic layer from each extraction.
-
Analyze the concentration of 3-Chloro-2-ethoxyaniline in each organic extract using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
4. Data Analysis:
-
Plot the concentration of 3-Chloro-2-ethoxyaniline in the organic phase as a function of the aqueous phase pH. The pH that yields the highest concentration is the optimal pH for extraction.
Data Presentation
Table 1: Expected Extraction Efficiency of 3-Chloro-2-ethoxyaniline Free Base as a Function of Aqueous Phase pH (Based on an estimated pKa of 3.52)
| Aqueous Phase pH | [R-NH₂] / [R-NH₃⁺] Ratio | Predicted State of Amine | Expected Extraction Efficiency into Organic Solvent |
| 1.5 | 0.01 | >99% Protonated | Very Low |
| 2.5 | 0.1 | ~91% Protonated | Low |
| 3.5 | 1 | 50% Protonated, 50% Free Base | Moderate |
| 4.5 | 10 | ~91% Free Base | High |
| 5.5 | 100 | >99% Free Base | Very High |
| 6.5 | 1000 | >99.9% Free Base | Very High |
Visualization of the Extraction Workflow
Caption: Workflow for the pH-optimized extraction of 3-Chloro-2-ethoxyaniline free base.
References
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
3-Chloro-2-ethoxyaniline Hydrochloride: A Premium Chemical Solution. (n.d.). Retrieved from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
Tracerco. (2017, October 18). Diagnosing Problems in Liquid Liquid Extractors. Retrieved from [Link]
-
PubChem. (n.d.). Aniline, 3-chloro-2-methoxy-. Retrieved from [Link]
-
LCGC International. (2026, February 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Exp 6 - Extraction. (n.d.). Retrieved from [Link]
-
Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. (n.d.). Retrieved from [Link]
-
EON Biotech. (n.d.). This compound – (1185303-54-1). Retrieved from [Link]
-
SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Retrieved from [Link]
- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
-
Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Pearson. (2024, March 4). Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
ChemRxiv. (n.d.). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]
-
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
Sources
Stability of 3-Chloro-2-ethoxyaniline hydrochloride in solution
Technical Support Center: Stability of 3-Chloro-2-ethoxyaniline Hydrochloride
Introduction: The Molecule & The Challenge
Compound: this compound CAS: 1185303-54-1 Class: Halogenated Aniline Derivative (Salt Form)[1][2][3]
Welcome to the technical support hub for this compound. As a researcher, you are likely using this compound as a building block in pharmaceutical synthesis or as a reference standard. While the hydrochloride salt offers improved stability over the free base, the aniline moiety remains chemically reactive.
This guide addresses the three most common failure modes: Oxidative Discoloration , pH-Induced Precipitation , and Hydrolytic Instability .
Part 1: Preparation & Solubility (The Foundation)
Q: My stock solution turned cloudy upon dilution into PBS (pH 7.4). Is the compound impure?
A: Likely not. You are experiencing pH-induced precipitation , a common issue with aniline salts.
-
The Mechanism: this compound is soluble because the amine is protonated (
). When you dilute into a neutral or basic buffer (like PBS), the pH often exceeds the pKa of the anilinium ion (typically ~3–5 for chloroanilines). This deprotonates the salt, reverting it to the neutral "free base" form ( ), which is hydrophobic and precipitates as an oil or solid. -
The Fix:
-
Dissolve in DMSO or Methanol first: Prepare a high-concentration stock (e.g., 100 mM) in pure DMSO.
-
Acidify the Working Solution: If aqueous solubility is required, ensure the final pH remains acidic (pH < 4) or use a co-solvent (e.g., 10% DMSO) to solubilize the free base if neutral pH is strictly required.
-
Q: What is the recommended solvent system for maximum stability?
A:
| Solvent System | Solubility Rating | Stability Rating | Notes |
|---|---|---|---|
| DMSO (Anhydrous) | High (>50 mg/mL) | Excellent | Best for frozen stock solutions (-20°C). |
| Methanol/Ethanol | High | Good | Prone to evaporation; keep tightly sealed. |
| Water (Distilled) | Moderate | Moderate | pH will be acidic due to HCl. Stable for short-term use. |
| PBS (pH 7.4) | Low / Risk | Poor | Risk of free base precipitation. |
Part 2: Chemical Stability & Degradation (The Core)
Q: The white powder has turned a faint pink or brown. Can I still use it?
A: The color change indicates surface oxidation .
-
Diagnosis: Anilines are electron-rich and prone to radical oxidation by atmospheric oxygen. This forms trace amounts of highly colored azo-dimers or quinone-imines.
-
Decision Matrix:
-
Faint Pink: Likely <0.5% degradation. Usable for qualitative synthesis but not for quantitative kinetics or biological assays.
-
Dark Brown/Black: Significant degradation. Discard.
-
-
Prevention: Store under inert gas (Argon/Nitrogen) and protect from light.
Q: Does the ethoxy group hydrolyze in solution?
A: The ethoxy ether linkage (
Visualizing the Degradation Pathways
The diagram below illustrates the two primary risks: Oxidation (Air/Light) and pH-dependent speciation.
Caption: Figure 1. Stability map showing pH-dependent solubility issues (left) and oxidative degradation pathways (right).
Part 3: Analytical Validation (Verification)
Q: How do I validate the purity of my solution before a critical experiment?
A: Do not rely solely on visual inspection. Use this Stability-Indicating HPLC Protocol . This method is designed to separate the salt, the free base (if pH varies), and the hydrophobic oxidation impurities.
Protocol: Rapid Purity Check
-
Column: C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents tailing of the amine).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–2 min: 5% B (Isocratic hold)
-
2–10 min: 5% -> 90% B (Linear gradient)
-
10–12 min: 90% B (Wash)
-
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).
-
Expected Results:
-
Main Peak: ~4–6 min (depending on flow rate).
-
Oxidation Impurities: Will elute later (more hydrophobic) as small peaks at 8–10 min.
-
Part 4: Storage & Handling Guidelines
To ensure maximum shelf-life, adhere to the "3-Point Defense" strategy:
-
Cold: Store solid at 4°C (short term) or -20°C (long term).
-
Dark: Use amber vials or wrap containers in aluminum foil. UV light accelerates radical formation.
-
Dry: The hydrochloride salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation from entering the solid.
References
-
PubChem. (n.d.).[4] Compound Summary: 3-Chloro-2-ethoxyaniline.[3][5][6] National Library of Medicine. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
Sources
- 1. eontrading.uk [eontrading.uk]
- 2. achemblock.com [achemblock.com]
- 3. Yeni proje | Virtual tour generated by Panotour [proje.akdeniz.edu.tr]
- 4. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1185303-54-1|this compound|BLD Pharm [bldpharm.com]
- 6. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
Validation & Comparative
Introduction: Deciphering Molecular Structure with Infrared Spectroscopy
An In-Depth Guide to the FTIR Characteristic Peaks of 3-Chloro-2-ethoxyaniline Hydrochloride: A Comparative Analysis
In the realm of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of quality control and research progression. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method. It provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's constituent bonds.[1] Each functional group absorbs infrared radiation at a characteristic frequency, making the resulting spectrum a rich source of structural information.
This guide provides a detailed analysis of the FTIR spectrum of this compound, a substituted aniline derivative of interest in synthetic chemistry. As a Senior Application Scientist, this document moves beyond a simple peak-listing. It delves into the causal relationships between the molecular structure—including the primary amine salt, the aromatic ring, and its chloro and ethoxy substituents—and the resulting spectral features. We will compare these features with those of structurally related compounds to provide a clearer understanding of how subtle molecular changes manifest in the infrared spectrum.
Analysis of Key Spectral Features: A Guided Tour of the Vibrational Landscape
The structure of this compound presents several key functional groups whose vibrational modes are clearly delineated in an FTIR spectrum. The formation of the hydrochloride salt from the primary amine is a critical feature, as the protonation of the nitrogen atom (-NH₂) to form an ammonium salt (-NH₃⁺) profoundly alters the N-H vibrational modes.
The High Wavenumber Region (> 2500 cm⁻¹): N-H⁺ and C-H Stretching Vibrations
This region is dominated by the stretching vibrations of bonds involving hydrogen.
-
Ammonium (-NH₃⁺) Stretching: Unlike a primary aromatic amine which typically shows two sharp peaks between 3500 and 3300 cm⁻¹, the hydrochloride salt exhibits a very broad and strong absorption band spanning from approximately 3200 to 2800 cm⁻¹ .[2] This broadening is due to the strong hydrogen bonding of the -NH₃⁺ group and its complex, overlapping stretching and overtone bands. This feature is a definitive indicator of an amine salt.
-
Aromatic C-H Stretching: Weak to medium intensity peaks are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ). These arise from the stretching of the C-H bonds on the benzene ring.
-
Aliphatic C-H Stretching: The ethoxy group (-OCH₂CH₃) gives rise to characteristic absorptions just below 3000 cm⁻¹. Expect to see peaks in the 2980-2850 cm⁻¹ range corresponding to the asymmetric and symmetric stretching of the methylene (-CH₂) and methyl (-CH₃) groups. These peaks will often appear as sharp features superimposed on the broad -NH₃⁺ absorption band.
The Double Bond Region (1700-1450 cm⁻¹): Aromatic and Ammonium Bending
This region provides information about the aromatic backbone and the deformation of the ammonium group.
-
Ammonium (-NH₃⁺) Bending: The scissoring (bending) vibrations of the -NH₃⁺ group typically produce one or two bands in the 1620-1500 cm⁻¹ range. The asymmetric bending mode is often found near 1600 cm⁻¹, while the symmetric mode appears closer to 1500 cm⁻¹.
-
Aromatic C=C Stretching: The stretching vibrations within the benzene ring give rise to a series of medium to sharp bands, typically in the 1600-1450 cm⁻¹ region.[3] The precise number and position of these peaks are sensitive to the substitution pattern on the ring.
The Fingerprint Region (< 1450 cm⁻¹): The Molecular Identifier
This complex region contains a wealth of structural information from various bending and stretching vibrations, making it uniquely characteristic of the molecule.
-
C-N Stretching (Aromatic Amine Salt): The stretching of the C-N bond in aromatic amine salts is typically found in the 1335-1250 cm⁻¹ range.[4][5] This band is often strong.
-
C-O-C Asymmetric Stretching (Aryl-Alkyl Ether): The ethoxy group is characterized by a strong, prominent band corresponding to the asymmetric C-O-C stretch, expected in the 1275-1200 cm⁻¹ region.
-
C-O-C Symmetric Stretching (Aryl-Alkyl Ether): A second, often weaker, band from the symmetric C-O-C stretch is anticipated between 1075-1020 cm⁻¹ .
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,3-trisubstituted) can be inferred from the strong C-H out-of-plane (OOP) bending vibrations in the 900-690 cm⁻¹ region. For 1,2,3-trisubstitution, bands are often observed around 780-740 cm⁻¹ .
-
C-Cl Stretching: The carbon-chlorine stretch gives rise to a medium to strong absorption in the 800-600 cm⁻¹ range. This peak can sometimes overlap with other absorptions in this region.
Comparative FTIR Analysis
To fully appreciate the spectral features of this compound, it is instructive to compare its expected peaks with those of structurally related molecules. This comparison highlights how the addition or modification of each functional group impacts the overall spectrum.
| Vibrational Mode | 3-Chloro-2-ethoxyaniline HCl (Expected) | Aniline (Reference) | 2-Ethoxyaniline (Reference) | 3-Chloro-2-ethoxyaniline (Free Base) |
| N-H Stretch | ~3200-2800 cm⁻¹ (very broad, strong) | ~3440 & 3360 cm⁻¹ (two sharp peaks)[5] | ~3430 & 3350 cm⁻¹ (two sharp peaks) | ~3450 & 3370 cm⁻¹ (two sharp peaks) |
| Aliphatic C-H Stretch | ~2980-2850 cm⁻¹ | N/A | ~2980-2860 cm⁻¹ | ~2980-2850 cm⁻¹ |
| N-H Bend | ~1620-1500 cm⁻¹ (-NH₃⁺ bend) | ~1620 cm⁻¹ (-NH₂ scissoring)[5] | ~1615 cm⁻¹ (-NH₂ scissoring) | ~1610 cm⁻¹ (-NH₂ scissoring) |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | ~1600, 1500 cm⁻¹ | ~1600, 1510 cm⁻¹ | ~1600, 1500 cm⁻¹ |
| C-N Stretch (Aromatic) | ~1330-1250 cm⁻¹ | ~1281 cm⁻¹[5] | ~1270 cm⁻¹ | ~1275 cm⁻¹ |
| C-O-C Asym. Stretch | ~1275-1200 cm⁻¹ | N/A | ~1250 cm⁻¹ | ~1240 cm⁻¹ |
| C-Cl Stretch | ~800-600 cm⁻¹ | N/A | N/A | ~800-600 cm⁻¹ |
This table presents typical wavenumber ranges. Actual peak positions may vary based on experimental conditions.
The most striking difference is the N-H stretching region. The conversion of the free amine (-NH₂) to its hydrochloride salt (-NH₃⁺) results in the complete disappearance of the characteristic sharp, two-pronged primary amine peaks and the appearance of the very broad ammonium absorption. This is the most definitive spectral evidence for salt formation.
Visualizing Molecular Vibrations and Workflow
To better connect the molecular structure to the spectral data, the following diagram illustrates the key vibrational modes.
Caption: Relationship between molecular structure and key FTIR spectral regions.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol details the standard procedure for analyzing a solid sample like this compound using the potassium bromide (KBr) pellet method. This technique ensures good dispersion of the analyte in an IR-transparent matrix.
Methodology: KBr Pellet Preparation and Analysis
-
Sample and KBr Preparation:
-
Gently grind a small amount (~100-200 mg) of high-purity, dry FTIR-grade potassium bromide (KBr) using an agate mortar and pestle to a fine powder. It is crucial that the KBr is free of moisture, as water has strong IR absorptions.
-
Add 1-2 mg of the this compound sample to the KBr powder.
-
Thoroughly mix and grind the sample and KBr together for several minutes until a homogeneous, fine powder is obtained. The goal is to have the sample particles well-dispersed in the KBr matrix.
-
-
Pellet Formation:
-
Transfer the powder mixture into the collar of a hydraulic press die.
-
Level the powder surface gently with a spatula.
-
Place the plunger into the die and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes. This will form a thin, transparent, or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum should be baseline-corrected to ensure all peaks originate from a flat baseline.
-
Perform peak picking to identify the precise wavenumbers of the absorption maxima.
-
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of this compound. The technique allows for the unambiguous identification of its key structural motifs: the aromatic ammonium salt, the ethoxy group, and the chloro-aromatic moiety, all through their characteristic vibrational frequencies. The most telling feature is the broad absorption band in the 3200-2800 cm⁻¹ region, which serves as a definitive marker for the hydrochloride salt form, distinguishing it from its free base counterpart. By comparing the spectrum to related aniline derivatives, researchers can confidently assign each characteristic peak and confirm the identity and integrity of the synthesized compound.
References
- Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]
-
Chemistry LibreTexts. (2015, July 19). 21.3: Spectroscopy of the Amine Group. Available at: [Link]
-
Lumbanraja, F. R., & Siregar, P. M. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 3-Chloro-2-ethoxyaniline
Executive Summary: The Regiochemical Challenge
In pharmaceutical synthesis, distinguishing between positional isomers of halogenated anilines is a critical quality attribute. 3-Chloro-2-ethoxyaniline (CAS: 1185303-54-1) serves as a potent building block for kinase inhibitors and agrochemicals. However, it is frequently confused with its positional isomers, such as 4-Chloro-2-ethoxyaniline or 3-Chloro-4-ethoxyaniline .
While NMR is definitive, Mass Spectrometry (MS) offers a faster, high-throughput method for identification if the fragmentation mechanisms are understood. This guide delineates the specific Electron Ionization (EI) fragmentation patterns that distinguish the ortho-ethoxy motif from its para-analogues, providing a robust method for structural validation.
Theoretical Fragmentation Analysis
The mass spectrum of 3-Chloro-2-ethoxyaniline is governed by three mechanistic pillars: the Chlorine Isotope Pattern, the Nitrogen Rule, and, most critically, the Ortho-Effect .
The Molecular Ion ( ) and Isotope Pattern
-
Nominal Mass: 171 Da[1]
-
Isotope Signature: The presence of a single chlorine atom confers a distinct
(m/z 171) and (m/z 173) doublet with a characteristic 3:1 intensity ratio . -
Nitrogen Rule: An odd molecular weight (171) confirms the presence of an odd number of nitrogen atoms (1).
The Diagnostic "Ortho-Effect" (m/z 143)
Unlike its para-substituted isomers, 3-Chloro-2-ethoxyaniline possesses an ethoxy group adjacent to the amine. This proximity facilitates a McLafferty-like rearrangement (or retro-ene reaction).
-
A hydrogen atom from the ethoxy
-carbon transfers to the amine nitrogen (or the ring, depending on the specific resonance contributor). -
A neutral ethylene molecule (
, 28 Da) is ejected. -
Result: A stable ion at m/z 143 .
Note: In para-isomers (e.g., 3-Chloro-4-ethoxyaniline), this cyclic transition state is geometrically impossible. Therefore, the loss of 28 Da is significantly suppressed, favoring the loss of the ethyl radical (29 Da) or the ethoxy radical (45 Da).
Comparative Fragmentation Data
The following table contrasts the target compound with its most common impurities/isomers.
| Feature | 3-Chloro-2-ethoxyaniline (Target) | 3-Chloro-4-ethoxyaniline (Para-Isomer) | 3-Chloro-2-methoxyaniline (Analogue) |
| Molecular Ion ( | 171 / 173 (3:1) | 171 / 173 (3:1) | 157 / 159 (3:1) |
| Base Peak (Predicted) | m/z 143 ( | m/z 171 or 142 ( | m/z 142 ( |
| Mechanism | Ortho-Effect (H-transfer) | Simple Cleavage | Radical Loss |
| Loss of 28 Da ( | Dominant (High Intensity) | Negligible / Low | Impossible (Methoxy group) |
| Loss of 29 Da ( | Moderate | High | N/A |
| Loss of 35 Da (Cl) | Observed (m/z 136) | Observed (m/z 136) | Observed (m/z 122) |
Key Differentiator
To confirm 3-Chloro-2-ethoxyaniline, look for the m/z 143 peak. If the spectrum shows a dominant m/z 142 (loss of 29) and a weak 143, the sample is likely the para-isomer (3-Chloro-4-ethoxyaniline).
Mechanistic Visualization
The following diagram illustrates the critical "Ortho-Effect" pathway that validates the regiochemistry of the molecule.
Caption: Figure 1. The dominant fragmentation pathway showing the ortho-assisted elimination of ethylene, distinguishing the 2-ethoxy isomer.
Experimental Protocol (Self-Validating)
To replicate these results, use the following GC-MS protocol. This method includes system suitability steps to ensure the mass spectrometer is correctly tuned to detect the requisite isotope ratios.
Sample Preparation
-
Solvent: HPLC-grade Methanol or Ethyl Acetate (avoid chlorinated solvents like DCM to prevent isotope interference).
-
Concentration: Prepare a 1.0 mg/mL stock, dilute to 10 µg/mL for injection.
-
Blank: Inject pure solvent before the sample to confirm no carryover.
Instrument Parameters (Agilent/Shimadzu Type)
-
Inlet: Split mode (20:1), 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven: 60°C (1 min)
20°C/min 280°C (3 min). -
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temp: 230°C.
-
Scan Range: m/z 35 – 350.
Workflow Diagram
Caption: Figure 2. Decision tree for validating 3-Chloro-2-ethoxyaniline identity using GC-MS.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Foundational text on Ortho-Effects in Mass Spectrometry).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Chloro-2-methylaniline (Analogue Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. (2025).[2][3] Compound Summary: 3-Chloro-2-ethoxyaniline. National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books.
Sources
A Comparative Analysis of the Reactivity of 3-Chloro-2-ethoxyaniline and 3-Chloro-2-methoxyaniline: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that profoundly influences the synthesis and properties of target molecules. Substituted anilines, in particular, are foundational scaffolds in a vast array of functional compounds. This guide provides an in-depth, objective comparison of the reactivity of two closely related aniline derivatives: 3-Chloro-2-ethoxyaniline and 3-Chloro-2-methoxyaniline. By examining their electronic and steric profiles, and exploring their behavior in key organic transformations, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction to 3-Chloro-2-alkoxyanilines
3-Chloro-2-ethoxyaniline and 3-Chloro-2-methoxyaniline are aromatic amines that feature a chlorine atom and an alkoxy group (ethoxy or methoxy, respectively) ortho to the amino group. This substitution pattern imparts a unique combination of electronic and steric properties that govern their reactivity. These compounds are valuable intermediates in the synthesis of a variety of complex molecules, including pharmaceuticals, agrochemicals, and dyes. Understanding the subtle yet significant differences in their reactivity is paramount for optimizing reaction conditions, improving yields, and predicting the outcomes of synthetic transformations.
Comparative Analysis of Physicochemical Properties
A molecule's reactivity is intrinsically linked to its fundamental physicochemical properties. Here, we compare the key properties of our two subject compounds.
| Property | 3-Chloro-2-methoxyaniline | 3-Chloro-2-ethoxyaniline (Hydrochloride) |
| Molecular Formula | C₇H₈ClNO | C₈H₁₁Cl₂NO |
| Molecular Weight | 157.60 g/mol | 208.08 g/mol |
| Appearance | - | - |
| pKa (of conjugate acid) | Estimated to be slightly lower than o-anisidine (4.53) | Estimated to be slightly lower than o-phenetidine (4.47) |
Note: Direct experimental data for the free bases of both compounds is not consistently available in the literature. The pKa values are estimations based on their unsubstituted analogs, o-anisidine and o-phenetidine. The presence of the electron-withdrawing chloro group is expected to decrease the basicity (lower the pKa) of both compounds compared to their analogs.
Reactivity Profile: A Head-to-Head Comparison
The reactivity of these anilines is primarily dictated by the interplay of the electronic and steric effects of the substituents on the aromatic ring.
Electronic Effects: Inductive vs. Resonance
Both the methoxy and ethoxy groups exhibit a dual electronic nature. The oxygen atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I). Conversely, the lone pairs of electrons on the oxygen can be delocalized into the aromatic ring through resonance, resulting in an electron-donating mesomeric or resonance effect (+M).
In the ortho position, the inductive effect is more pronounced than in the meta or para positions. However, the resonance effect, which donates electron density to the ring, is also significant. The net effect is a delicate balance between these opposing forces. For most reactions, the electron-donating resonance effect of the alkoxy group is a dominant factor, activating the aromatic ring towards electrophilic substitution.
When comparing the methoxy and ethoxy groups, their electronic effects are generally considered to be very similar. This is reflected in their Hammett substituent constants, which are nearly identical. Therefore, from a purely electronic standpoint, the reactivity of 3-Chloro-2-ethoxyaniline and 3-Chloro-2-methoxyaniline is expected to be comparable.
Steric Effects: The Impact of Alkyl Chain Length
The ethoxy group is sterically larger than the methoxy group due to the additional methyl unit. This difference in steric bulk can influence the rate and regioselectivity of reactions, particularly those involving the ortho-amino group or the adjacent C6 position on the aromatic ring.
In reactions where a reagent attacks the amino group, the slightly larger ethoxy group in 3-Chloro-2-ethoxyaniline might be expected to present greater steric hindrance, potentially leading to slower reaction rates compared to its methoxy counterpart. However, it is important to note that for many reactions, the steric hindrance from an ortho-alkoxy group is primarily attributed to the lone pairs on the ether oxygen, which would be similar for both methoxy and ethoxy groups.
Basicity and Nucleophilicity
The basicity of anilines is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The pKa of the conjugate acid of o-anisidine is 4.53, while that of o-phenetidine is slightly lower at 4.47.[1] This suggests that o-phenetidine is a slightly weaker base than o-anisidine. This subtle difference can be attributed to the slightly greater steric hindrance of the ethoxy group, which can interfere with the solvation of the anilinium ion.
Extrapolating to our target molecules, it is reasonable to predict that 3-Chloro-2-methoxyaniline is a slightly stronger base than 3-Chloro-2-ethoxyaniline .
Nucleophilicity, the ability of the amine to attack an electrophilic center, generally correlates with basicity. Therefore, 3-Chloro-2-methoxyaniline is expected to be a slightly better nucleophile than 3-Chloro-2-ethoxyaniline . This difference, though small, could be significant in competitive reactions or under kinetically controlled conditions.
Performance in Key Synthetic Transformations
To provide a practical context for this comparison, we will now explore the expected reactivity of these two anilines in several common and important synthetic reactions.
N-Acylation
N-acylation is a fundamental transformation for the protection of the amino group or for the synthesis of amides. The reaction involves the nucleophilic attack of the aniline's nitrogen atom on the carbonyl carbon of an acylating agent (e.g., acetic anhydride, acyl chloride).
Expected Outcome:
Due to its slightly higher nucleophilicity, 3-Chloro-2-methoxyaniline is predicted to undergo N-acylation at a slightly faster rate than 3-Chloro-2-ethoxyaniline . However, given the small difference in their electronic and steric profiles, both reactions are expected to proceed to high yields under standard acylation conditions.
Experimental Protocol: General Procedure for N-Acetylation of 3-Chloro-2-alkoxyanilines
Caption: Workflow for the N-acetylation of 3-Chloro-2-alkoxyanilines.
-
Dissolution: In a round-bottom flask, dissolve one equivalent of the 3-Chloro-2-alkoxyaniline in glacial acetic acid.
-
Addition of Acetylating Agent: Cool the solution in an ice bath and add 1.1 equivalents of acetic anhydride dropwise with stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of ice-water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure N-acetylated product.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro- and amino-substituted aromatic ring of these anilines makes them suitable substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[2] In this case, the chloro group of our anilines would be the reactive site.
Expected Outcome:
The electronic and steric environment around the chlorine atom is very similar for both 3-Chloro-2-ethoxyaniline and 3-Chloro-2-methoxyaniline. Therefore, their reactivity in Suzuki-Miyaura coupling is expected to be highly comparable . The choice between the two may come down to factors such as solubility in the chosen reaction solvent or the physical properties of the resulting product.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of 3-Chloro-2-alkoxyanilines.
-
Reaction Setup: To a flame-dried flask, add the 3-Chloro-2-alkoxyaniline (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, for example, toluene/ethanol/water.
-
Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for 6-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[3]
Expected Outcome:
Similar to the Suzuki-Miyaura coupling, the reactivity of the C-Cl bond in both substrates is expected to be very similar. Therefore, no significant difference in reactivity is anticipated between 3-Chloro-2-ethoxyaniline and 3-Chloro-2-methoxyaniline in Buchwald-Hartwig amination reactions .
Conclusion and Recommendations
The comparative analysis of 3-Chloro-2-ethoxyaniline and 3-Chloro-2-methoxyaniline reveals that these two compounds exhibit very similar reactivity profiles. The electronic effects of the methoxy and ethoxy groups are nearly identical, and while the ethoxy group is slightly larger, the steric hindrance in the vicinity of the reactive centers is comparable for many common transformations.
The most notable difference lies in their basicity and, by extension, their nucleophilicity, with the methoxy-substituted aniline being slightly more basic and nucleophilic. This subtle difference may lead to slightly faster reaction rates for 3-Chloro-2-methoxyaniline in reactions where the aniline acts as a nucleophile, such as N-acylation.
For palladium-catalyzed cross-coupling reactions at the C-Cl bond, the choice between the two substrates is unlikely to be dictated by reactivity. Instead, practical considerations such as cost, availability, and the physical properties of the starting materials and products (e.g., solubility, crystallinity) should be the primary determinants.
-
For reactions where the aniline acts as a nucleophile (e.g., N-acylation), 3-Chloro-2-methoxyaniline may offer a slight kinetic advantage.
-
For reactions involving the C-Cl bond (e.g., Suzuki-Miyaura, Buchwald-Hartwig), both substrates are expected to perform similarly.
-
Practical considerations should be a key factor in the selection process.
This guide provides a framework for understanding the comparative reactivity of these two valuable building blocks. Researchers are encouraged to consider the specific demands of their synthetic targets and to perform small-scale optimization experiments to determine the most suitable substrate and reaction conditions for their particular application.
References
-
LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
-
Kumar, S., Agasti, N., Singh, G., & Kumar, A. (2023). Approaches for the N‐acetylation of anilines. ResearchGate. [Link]
-
Scribd. (n.d.). 1 Acetylation of Aniline (Experiment) | PDF | Chemical Reactions | Amine. Scribd. [Link]
-
YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. [Link]
-
Grokipedia. (n.d.). o -Anisidine. Grokipedia. [Link]
-
Patsnap. (2011, November 9). Synthetic method of 3-chloro-2-methylaniline. Eureka. [Link]
-
NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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A Senior Application Scientist's Guide to the Chromatographic Separation of 3-Chloro-2-ethoxyaniline Isomers
For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomeric impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. 3-Chloro-2-ethoxyaniline, a substituted aniline, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). During its synthesis, the formation of positional isomers is a common challenge, necessitating robust analytical methods to resolve and quantify these closely related compounds.[1][2]
This guide provides a comparative analysis of potential chromatographic strategies for the separation of 3-Chloro-2-ethoxyaniline and its likely positional isomers. While specific application notes for this exact molecule are not widely published, we can draw authoritative insights from the extensive literature on the separation of analogous chloroaniline and other aniline derivatives.[3][4][5][6] We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), providing a rationale for method development and hypothetical, yet scientifically grounded, experimental protocols.
The Challenge: Isomeric Complexity
The primary isomers of concern alongside 3-Chloro-2-ethoxyaniline would be other chloroethoxyaniline positional isomers. The subtle differences in their polarity, volatility, and interaction with stationary phases make their separation a non-trivial task. Effective chromatographic resolution is paramount for accurate quantification and, ultimately, for process control and regulatory compliance.
Comparative Analysis of Chromatographic Techniques
The choice of an optimal chromatographic technique hinges on the physicochemical properties of the analytes, the required sensitivity, and the desired throughput. Here, we compare HPLC, GC, and SFC for this specific separation challenge.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a strong candidate for aniline derivatives.[7][8][9]
Expertise & Experience: The key to a successful HPLC separation of these isomers lies in the selection of the stationary phase and the precise control of the mobile phase composition. For polar aromatic amines like chloroethoxyanilines, reversed-phase chromatography is the most common starting point. Peak tailing can be a significant issue with basic compounds like anilines due to their interaction with acidic silanol groups on the silica-based stationary phase.[5] To mitigate this, a mobile phase with a controlled pH or the use of an end-capped column is advisable.
Proposed HPLC Method Workflow
Caption: Proposed HPLC workflow for the separation of 3-Chloro-2-ethoxyaniline isomers.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: 20 mM Disodium Hydrogen Phosphate, pH adjusted to 8.7 with orthophosphoric acid.[7]
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).[7]
-
Gradient Program:
-
0-10 min: 30% B
-
10-30 min: 30-60% B
-
30-40 min: 60% B
-
40.1-45 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.[7]
Trustworthiness: This protocol is based on a validated method for separating closely related chlorophenylhydrazine isomers, which share structural similarities with our target analytes.[7] The use of a buffered mobile phase at a slightly alkaline pH will help to ensure symmetrical peak shapes for the basic aniline compounds. The gradient elution is designed to provide sufficient resolution for the positional isomers.
Gas Chromatography (GC)
For analytes that are volatile and thermally stable, GC offers high resolution and sensitivity. Aniline and its derivatives can be analyzed by GC, often with a nitrogen-phosphorus detector (NPD) for enhanced selectivity and sensitivity.[10]
Expertise & Experience: A key consideration for the GC analysis of anilines is the potential for peak tailing due to their polar nature and ability to interact with active sites in the injection port and on the column. Derivatization can sometimes be employed to improve peak shape and volatility, but a direct injection on a suitable capillary column is often preferred for simplicity.[3] A mid-polarity column is generally a good starting point for method development.
Proposed GC Method Workflow
Caption: Proposed GC workflow for the separation of 3-Chloro-2-ethoxyaniline isomers.
Experimental Protocol: GC-FID/NPD
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD).
-
Column: AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness, or equivalent.[11][12]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[11][12]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: 5 min at 220 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (1:10).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in methylene chloride or another suitable solvent to a concentration of approximately 1 mg/mL.
Trustworthiness: This protocol is adapted from a validated method for the separation of trifluoromethoxy aniline positional isomers.[11][12] The temperature program is designed to provide a good separation of isomers with different boiling points, which is expected for the chloroethoxyaniline isomers. The use of an NPD would provide higher selectivity for the nitrogen-containing analytes, reducing potential interferences from the sample matrix.[10]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" chromatography technique that combines the advantages of both HPLC and GC.[13] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent. SFC offers fast separations, reduced solvent consumption, and is particularly well-suited for the separation of chiral and achiral isomers.[13][14][15]
Expertise & Experience: For the separation of polar basic compounds like anilines, the addition of a polar co-solvent (e.g., methanol) and an additive (e.g., a basic amine) to the supercritical CO2 mobile phase is crucial. The additive helps to minimize interactions with the stationary phase and improve peak shape. SFC can often provide unique selectivity compared to HPLC and GC.[16]
Proposed SFC Method Workflow
Caption: Proposed SFC workflow for the separation of 3-Chloro-2-ethoxyaniline isomers.
Experimental Protocol: SFC-UV
-
Instrumentation: SFC system with a UV detector.
-
Column: PrincetonSFC 2-Ethylpyridine, 4.6 x 150 mm, 5 µm, or similar polar stationary phase.
-
Mobile Phase: Supercritical CO2 and Methanol with 0.5% Isopropylamine.
-
Gradient Program: 5% to 40% Methanol over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Trustworthiness: This proposed method leverages the known advantages of SFC for separating polar and basic compounds.[16] The use of a pyridine-based stationary phase can offer unique selectivity for aromatic amines through pi-pi interactions. The addition of a basic modifier like isopropylamine is a standard practice in SFC to achieve good peak shapes for basic analytes.
Predicted Performance Comparison
The following table summarizes the expected performance of each technique for the separation of 3-Chloro-2-ethoxyaniline isomers. This is a predictive summary based on the principles of each technique and data from analogous separations.
| Parameter | HPLC | GC | SFC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Typical Run Time | 15-45 minutes | 10-30 minutes | 5-15 minutes |
| Resolution | Good to Excellent | Excellent | Good to Excellent |
| Selectivity | High (tunable with mobile phase) | High (dependent on column chemistry) | High (tunable with co-solvent and additives) |
| Sensitivity | Good (ng range with UV) | Excellent (pg range with NPD) | Good (ng range with UV) |
| "Green" Chemistry | Moderate (significant solvent usage) | Good (low solvent usage) | Excellent (primarily CO2, low organic solvent usage) |
| Advantages | Robust, versatile, widely available. | High efficiency, high sensitivity. | Fast, low solvent consumption, unique selectivity. |
| Disadvantages | Longer run times, higher solvent cost/disposal. | Requires volatile and thermally stable analytes. | Higher initial instrument cost. |
Conclusion and Recommendations
For the routine quality control of 3-Chloro-2-ethoxyaniline and its isomers, HPLC represents a robust and reliable starting point due to its versatility and the vast body of literature on similar separations. The proposed reversed-phase method with a buffered mobile phase is likely to yield a successful separation.
GC is a strong alternative, particularly if high sensitivity is required. The primary prerequisite is ensuring the thermal stability of the analytes.
SFC stands out as a modern, "green" alternative that offers significant advantages in terms of speed and reduced solvent consumption. For laboratories with SFC capabilities, it is a highly recommended approach for method development, as it can often provide superior or complementary selectivity to HPLC.
Ultimately, the choice of technique will depend on the specific requirements of the analysis, including the need for speed, sensitivity, and the availability of instrumentation. Method development should begin with the HPLC and GC protocols outlined above, with SFC being a powerful option for optimization and high-throughput applications.
References
-
Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives. Analytical Chemistry - ACS Publications. [Link]
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Technical Note: Separation of Dichloroaniline Isomers by GLC on Supports Treated with Heteroaromatic Compounds. Journal of Chromatographic Science | Oxford Academic. [Link]
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GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. [Link]
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GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. ResearchGate. [Link]
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Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Universal Journal of Advances in Pharmaceutical Sciences. [Link]
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What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]
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Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]
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Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. [Link]
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SUPERCRITICAL FLUID CHROMATOGRAPHY: FROM THEORY TO (INDUSTRIAL) APPLICATION Short Course. ILM Exhibitions. [Link]
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Supercritical fluid chromatography in drug analysis: a literature survey. PubMed. [Link]
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HPLC chromatograms of chloroaniline isomers (1.12 mmol L − 1). ResearchGate. [Link]
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Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. [Link]
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Synthetic method of 3-chloro-2-methylaniline. Eureka | Patsnap. [Link]
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EPA Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass. EPA. [Link]
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Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. [Link]
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Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst (RSC Publishing). [Link]
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Synthesis of 3-chloroaniline. PrepChem.com. [Link]
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
